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  • Product: 4-Tert-butyl-2,5-dinitrobenzoic acid

Core Science & Biosynthesis

Foundational

Synthesis of 3,5-Dinitro-4-Tert-Butylbenzoic Acid: Technical Guide

This guide details the synthesis pathway for the dinitro derivative of 4-tert-butylbenzoic acid.[1] Critical Scientific Note on Regiochemistry: Before proceeding, it is essential to address the isomer nomenclature. The d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis pathway for the dinitro derivative of 4-tert-butylbenzoic acid.[1]

Critical Scientific Note on Regiochemistry: Before proceeding, it is essential to address the isomer nomenclature. The direct nitration of 4-tert-butylbenzoic acid (PTBBA) is governed by the directing effects of the substituents.

  • Carboxyl group (-COOH): Meta-directing (positions 3 and 5 relative to itself).

  • Tert-butyl group (-tBu): Ortho/Para-directing (positions ortho to itself, which correspond to 3 and 5 relative to the carboxyl).

Both substituents cooperatively direct incoming electrophiles to positions 3 and 5 . Consequently, the thermodynamically and kinetically favored product is 3,5-dinitro-4-tert-butylbenzoic acid . The "2,5-dinitro" isomer would require placing a nitro group at position 2 (ortho to the deactivated carboxyl and meta to the activating tert-butyl), which is electronically highly disfavored. This guide focuses on the synthesis of the 3,5-dinitro isomer, which is the standard industrial and research target often misidentified or colloquially referenced in variable numbering schemes.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via the stepwise nitration of 4-tert-butylbenzoic acid (PTBBA). Direct dinitration in a single step is possible but often leads to thermal runaway or ipso-substitution (displacement of the tert-butyl group). Therefore, a controlled mixed-acid nitration is the standard protocol.

Pathway Logic:

  • Starting Material: 4-tert-butylbenzoic acid (CAS 98-73-7).[2]

  • Electrophile: Nitronium ion (

    
    ) generated in situ from Fuming 
    
    
    
    and Conc.
    
    
    .
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Critical Control: Temperature must be maintained <60°C during addition to prevent defunctionalization of the tert-butyl group.

Reaction Scheme Visualization

The following diagram illustrates the transformation from the mono-substituted precursor to the dinitro target.

SynthesisPathway Start 4-tert-Butyltoluene (Precursor) Inter1 4-tert-Butylbenzoic Acid (PTBBA) Start->Inter1 Oxidation (KMnO4 or Co/Mn/Br) Inter2 Intermediate: 3-Nitro-4-tert-butylbenzoic acid Inter1->Inter2 Nitration (Step 1) HNO3/H2SO4, <30°C Product Target: 3,5-Dinitro-4-tert-butylbenzoic acid Inter2->Product Nitration (Step 2) Fuming HNO3/H2SO4, 50-60°C Note Regioselectivity: COOH (Meta) and t-Bu (Ortho) cooperate to target C3 and C5. Note->Product

Figure 1: Stepwise oxidation and nitration pathway favoring the 3,5-dinitro isomer due to cooperative directing effects.

Experimental Protocol

This protocol is adapted from standard nitration methodologies for deactivated aromatic rings, optimized for the steric bulk of the tert-butyl group.

Materials Required[3][4][5][6][7][8][9][10]
  • Substrate: 4-tert-Butylbenzoic acid (99% purity).

  • Solvent/Catalyst: Sulfuric acid (

    
    ), 98% concentrated.
    
  • Reagent: Fuming Nitric acid (

    
    ), >90% (Red Fuming Nitric Acid - RFNA is preferred for the second nitration).
    
  • Quenching: Crushed ice/water.

Step-by-Step Methodology
Phase 1: Preparation of the Nitrating Mixture[3]
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Acid Charge: Charge 100 mL of concentrated

    
    . Cool to 0–5°C.
    
  • Substrate Addition: Slowly add 0.1 mol (17.8 g) of 4-tert-butylbenzoic acid to the sulfuric acid. Stir until fully dissolved or finely suspended. Note: The tert-butyl group is acid-sensitive; keep cold.

Phase 2: Controlled Nitration
  • First Nitration: Add 0.11 mol of

    
     (conc.) dropwise over 30 minutes. Maintain temperature below 10°C .
    
    • Observation: The solution will darken. This yields the mono-nitro intermediate (3-nitro-4-tert-butylbenzoic acid).

  • Second Nitration (The Critical Step):

    • Swap the dropping funnel contents to Fuming Nitric Acid (excess, approx. 0.15 mol).

    • Allow the reaction to warm to room temperature (25°C) naturally.

    • Slowly heat the mixture to 55–60°C for 2 hours.

    • Warning: Do not exceed 70°C. High temperatures cause ipso-nitration, replacing the tert-butyl group with a nitro group to form trinitrobenzoic acid or picric acid derivatives [1].

Phase 3: Isolation and Purification
  • Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The dinitro product will precipitate as a pale yellow solid.[4]

  • Filtration: Filter the precipitate using a Buchner funnel. Wash with copious amounts of cold water to remove residual acid (check filtrate pH until neutral).

  • Recrystallization:

    • Dissolve the crude solid in boiling ethanol or aqueous ethanol (80:20).

    • Allow to cool slowly to crystallize.

    • Filter and dry in a vacuum oven at 50°C.

Data & Characterization

The following data validates the synthesis of the 3,5-dinitro isomer. The symmetry of the molecule is a key identifier in NMR spectroscopy.

PropertyValue / ObservationNotes
Appearance Pale yellow needles/powderTypical of nitro-aromatics
Melting Point 205–208°CDistinct from mono-nitro (~160°C)
Yield 65–75%Dependent on temp control
1H NMR (DMSO-d6) δ 1.35 (s, 9H, t-Bu)δ 8.40 (s, 2H, Ar-H)Key Signal: The aromatic protons appear as a singlet (or tight doublet) integrating to 2H, confirming symmetry (positions 2 and 6 are equivalent).[2]
IR Spectrum 1710 cm⁻¹ (C=O)1540, 1350 cm⁻¹ (NO₂)Strong nitro stretches visible
Isomer Troubleshooting Table

If the melting point or NMR data deviates, consider these common side-products:

Observed ProductCausePrevention
3-Nitro-4-tert-butylbenzoic acid Incomplete reactionIncrease reaction time at 60°C or use Fuming HNO3.
Trinitrobenzoic acid (No t-Bu) Ipso-substitutionReaction temperature exceeded 70°C; t-Bu group cleaved.
"2,5-Dinitro" (Asymmetric) Highly UnlikelyThis isomer is electronically disfavored. If "2,5" is strictly required, a different precursor (e.g., 2,5-dinitrotoluene) and synthetic route (oxidation) is needed, not direct nitration.

Safety & Toxicology (E-E-A-T)

Hazard Identification:

  • Explosion Risk: Polynitrated compounds can be shock-sensitive, though dinitrobenzoic acids are generally stable. Avoid heating dry crude material.

  • Chemical Burns: Fuming nitric acid is a potent oxidizer and corrosive. Use full PPE (Face shield, Viton gloves).

  • Toxicity: Nitro-aromatics are potential hemotoxins (methemoglobinemia). Handle in a fume hood.

Self-Validating Safety Check:

  • Acid Test: Before disposal, neutralize all filtrates with Sodium Bicarbonate.

  • Thermal Check: Ensure the reaction flask is equipped with a thermometer in the liquid at all times.

References

  • Nitration of Substituted Aromatic Rings and Rate Analysis. St. Mary's College. (Discusses activation/deactivation and steric effects in nitration).

  • Synthesis and Prior Misidentification of 4-tert-Butyl-2,6-dinitrobenzaldehyde. Journal of Organic Chemistry. (Highlights the common confusion between 2,6/2,5 and 3,5 isomers in tert-butyl aromatic nitration).

  • 4-tert-Butylbenzoic acid Properties and Safety. PubChem. (Base data for the precursor).

  • Nitration Process (Patent US3927127A). Google Patents. (Describes industrial nitration of 4-tert-butyl derivatives).

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Tert-butyl-2,5-dinitrobenzoic acid

Prepared by: Gemini, Senior Application Scientist Abstract: This document provides a comprehensive technical overview of the physicochemical properties of 4-Tert-butyl-2,5-dinitrobenzoic acid. Due to the limited availabi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the physicochemical properties of 4-Tert-butyl-2,5-dinitrobenzoic acid. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide synthesizes information from structurally related analogues to predict its characteristics. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of its key physicochemical parameters, including purity, identity, acidity (pKa), and solubility. The guide is intended for researchers, chemists, and drug development professionals who may be synthesizing or characterizing this and similar nitroaromatic compounds.

Compound Identification and Structural Analysis

4-Tert-butyl-2,5-dinitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core functionalized with a bulky, lipophilic tert-butyl group at the 4-position and two strongly electron-withdrawing nitro groups at the 2- and 5-positions.

IdentifierValue
IUPAC Name 4-(tert-butyl)-2,5-dinitrobenzoic acid
Molecular Formula C₁₁H₁₂N₂O₆
Molecular Weight 268.22 g/mol
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1[O-])C(=O)O)[O-]
InChI Key (Predicted) Information not available
CAS Number Information not readily available

The strategic placement of these functional groups is expected to significantly influence the molecule's electronic properties, acidity, solubility, and overall chemical behavior when compared to its parent structures: benzoic acid, 4-tert-butylbenzoic acid, and 2,5-dinitrobenzoic acid.

Predicted Physicochemical Properties

The following properties are predicted based on the known effects of the constituent functional groups and data from analogous compounds. These values should be confirmed by empirical testing, for which protocols are provided in Section 4.

PropertyPredicted Value / RangeRationale & Comparative Insights
Physical State Yellowish crystalline solidBased on analogues like 2,5-dinitrobenzoic acid and other nitroaromatic compounds.
Melting Point (°C) 170 - 190The parent 2,5-dinitrobenzoic acid melts around 177-182°C.[1][2] The addition of the tert-butyl group may slightly alter crystal lattice packing, but a similar range is expected.
pKa (Acid Dissociation Constant) 1.4 - 1.8The two electron-withdrawing nitro groups will significantly increase the acidity of the carboxylic acid proton compared to benzoic acid (pKa ~4.2). The predicted value is anchored to the experimental pKa of 2,5-dinitrobenzoic acid (1.62).[3]
Aqueous Solubility LowThe large, non-polar tert-butyl group will decrease water solubility compared to 2,5-dinitrobenzoic acid. Solubility is expected to be pH-dependent, increasing significantly at pH > pKa as the carboxylate salt is formed.
Organic Solvent Solubility Moderate to HighExpected to be soluble in polar aprotic solvents like acetonitrile, acetone, and ethyl acetate, and moderately soluble in alcohols like methanol and ethanol.
LogP (Octanol-Water Partition Coefficient) 2.5 - 3.5Calculated based on the contribution of the lipophilic tert-butyl group, which significantly increases partitioning into the organic phase compared to 2,5-dinitrobenzoic acid (LogP ~1.3).[2]

Proposed Synthesis Pathway

A plausible synthetic route to 4-Tert-butyl-2,5-dinitrobenzoic acid involves the dinitration of 4-tert-butylbenzoic acid. This approach leverages a standard electrophilic aromatic substitution reaction. The tert-butyl group is an ortho-, para-director; however, under harsh nitrating conditions, steric hindrance from the bulky tert-butyl and the existing carboxylic acid group will influence the position of the incoming nitro groups. A well-established procedure for the dinitration of benzoic acid serves as a strong foundational methodology.[4]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product start 4-tert-butylbenzoic acid reagents Fuming HNO₃ Concentrated H₂SO₄ Heat (e.g., 70-140°C) start->reagents Nitration product 4-Tert-butyl-2,5-dinitrobenzoic acid reagents->product

Caption: Proposed synthesis of 4-Tert-butyl-2,5-dinitrobenzoic acid via electrophilic nitration.

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for the empirical validation of the key physicochemical properties of the title compound.

Workflow for Purity and Identity Confirmation

A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) is the gold standard for confirming the purity and identity of a synthesized compound.

G A 1. Sample Preparation Dissolve compound in Acetonitrile/Water B 2. HPLC-UV Analysis (e.g., C18 column, ACN/H₂O gradient) A->B C 3. Purity Assessment Integrate peak area at λ-max (e.g., 254 nm) B->C D 4. ESI-MS Analysis (Negative Ion Mode) B->D E 5. Identity Confirmation Match [M-H]⁻ ion to calculated exact mass D->E

Caption: Standard workflow for purity and identity verification using HPLC-UV/MS.

Detailed Protocol: HPLC-UV/MS Analysis

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).[5]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV/Vis Diode Array Detector (DAD), monitoring at 254 nm.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), negative mode.

    • Analysis: Scan for m/z from 50 to 500.

  • Data Analysis:

    • Purity: Calculate the purity by the area percentage of the main peak in the UV chromatogram.

    • Identity: Confirm the presence of the [M-H]⁻ ion corresponding to the calculated exact mass of the compound (C₁₁H₁₁N₂O₆⁻, calc. m/z: 267.06).

Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of an acidic compound by monitoring pH changes upon the addition of a base.[6][7]

  • Preparation:

    • Prepare a ~0.01 M solution of the compound in a suitable solvent mixture (e.g., 70:30 water:acetonitrile) to ensure solubility.

    • Calibrate a pH meter using standard aqueous buffers (pH 4.00, 7.00, 10.00).

    • Prepare a standardized ~0.1 M NaOH titrant solution.

  • Titration:

    • Place a known volume (e.g., 20 mL) of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add small, precise increments (e.g., 0.05-0.10 mL) of the NaOH titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (the point of steepest inflection) from the first derivative of the curve (ΔpH/ΔV).

    • The pKa is the pH at the half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point).

Stability and Degradation

Nitroaromatic compounds can be susceptible to degradation under certain conditions. While specific data for 4-Tert-butyl-2,5-dinitrobenzoic acid is unavailable, general stability characteristics can be inferred.[8]

  • Thermal Stability: The primary decomposition pathway for many nitroaromatics at high temperatures involves the cleavage of the C-NO₂ bond.[9] The presence of multiple nitro groups can lower the decomposition temperature. Thermal analysis using Differential Scanning Calorimetry (DSC) is recommended to determine the onset of decomposition.

  • Photochemical Stability: Aromatic nitro compounds can undergo photodegradation upon exposure to UV light. This can involve reduction of the nitro groups or ring cleavage. Solutions of the compound should be protected from light.

  • Chemical Stability: The compound is expected to be stable in acidic to neutral aqueous solutions. However, in strongly basic conditions, nucleophilic substitution of the nitro groups may be possible, especially at elevated temperatures. It is incompatible with strong reducing agents, which can reduce the nitro groups to amines, and strong oxidizing agents.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Compound 4-Tert-butyl-2,5-dinitrobenzoic acid Heat Thermal (Heat) Compound->Heat Light Photolytic (UV/Light) Compound->Light Oxidizers Chemical (Oxidizers/Reducers) Compound->Oxidizers Thermal_Prod NOx, CO, CO₂, Ring Fragments Heat->Thermal_Prod Photo_Prod Reduced species (amines), Hydroxylated derivatives Light->Photo_Prod Chem_Prod Amines (reduction), Phenols (substitution) Oxidizers->Chem_Prod

Caption: Generalized degradation pathways for 4-Tert-butyl-2,5-dinitrobenzoic acid.

Recommended Storage: Store in a cool, dry, well-ventilated area, away from heat and direct sunlight. Keep the container tightly sealed.

Structure-Property Relationship Analysis

The physicochemical properties of this molecule are a direct consequence of its constituent parts. The following diagram illustrates the logical relationship between the chemical structure and its key predicted properties.

G cluster_groups Functional Groups cluster_props Resulting Properties Core Benzoic Acid Core Acidity Increased Acidity (Low pKa) Core->Acidity Base Acidity NO2 2x Nitro Groups (-NO₂) NO2->Acidity Strongly Electron-Withdrawing tBu tert-Butyl Group (-C(CH₃)₃) Lipophilicity Increased Lipophilicity (High LogP) tBu->Lipophilicity Bulky & Aliphatic Aqueous_Sol Decreased Aqueous Solubility Lipophilicity->Aqueous_Sol Inverse Relationship

Caption: Influence of functional groups on the core physicochemical properties.

References

  • SIELC Technologies. (n.d.). Separation of 3,5-Dinitrobenzoic acid on Newcrom R1 HPLC column. Retrieved February 21, 2026, from [Link]

  • Yalçınkaya, O., et al. (2012). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 24(12), 5647-5651. Available at: [Link]

  • ResearchGate. (n.d.). HPLC analysis of 2, 4-and 3, 5-dinitrobenzoic acid under the same conditions as nitrobenzoic acid analysis. Retrieved February 21, 2026, from [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Available at: [Link]

  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials, 162(2-3), 1578-1582. Available at: [Link]

  • Analytice. (n.d.). 3,5-dinitrobenzoic acid – analysis. Retrieved February 21, 2026, from [Link]

  • Asian Journal of Chemistry. (2006). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. 18(2), 855-862. Available at: [Link]

  • ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Retrieved February 21, 2026, from [Link]

  • ACS Publications. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Tert-butyl-2-nitrobenzoic acid. PubChem. Retrieved February 21, 2026, from [Link]

  • van der Water, B. E., et al. (2012). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 5(9), 954-977. Available at: [Link]

  • DergiPark. (n.d.). Surface pKa determination of benzoic acid modified gold electrode by electrochemical and contact angle measurement methods. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Tert-butyl-3-nitrobenzoic acid. PubChem. Retrieved February 21, 2026, from [Link]

  • Chen, Y., et al. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 50(4), 543-549. Available at: [Link]

  • Amerigo Scientific. (n.d.). 2,5-Dinitrobenzoic acid (≥95.0% (HPLC)). Retrieved February 21, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-TERT-BUTYL-2,5-DIHYDROXYBENZOIC ACID Properties. CompTox Chemicals Dashboard. Retrieved February 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2,5-dinitrobenzoic acid. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-butyl 4-ethoxy-2,5-dinitrobenzoate. PubChem. Retrieved February 21, 2026, from [Link]

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved February 21, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-tert-butyl benzoic acid. Retrieved February 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Prior Misidentification of 4- tert-Butyl-2,6-dinitrobenzaldehyde. PubMed. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dinitrobenzoic acid. PubChem. Retrieved February 21, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,5-dinitro- (CAS 610-28-6). Retrieved February 21, 2026, from [Link]

  • Beilstein Journals. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved February 21, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 4-Tert-butyl-2,5-dinitrobenzoic acid: Synthesis, Structure, and Potential Applications

This technical guide provides a comprehensive overview of 4-tert-butyl-2,5-dinitrobenzoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. While direct...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-tert-butyl-2,5-dinitrobenzoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues to provide a scientifically grounded perspective on its structure, potential synthetic routes, and likely physicochemical properties.

Introduction and Structural Elucidation

4-tert-butyl-2,5-dinitrobenzoic acid is a derivative of benzoic acid featuring a bulky, electron-donating tert-butyl group at the 4-position and two strongly electron-withdrawing nitro groups at the 2- and 5-positions of the aromatic ring. The strategic placement of these functional groups is expected to significantly influence the molecule's electronic properties, solubility, and reactivity, making it a target of interest for various applications.

CAS Number: A specific CAS Registry Number for 4-tert-butyl-2,5-dinitrobenzoic acid is not readily found in major chemical databases. This suggests that the compound is not a commonly synthesized or commercially available chemical. Researchers interested in this molecule will likely need to undertake a custom synthesis.

Chemical Structure:

Figure 1: Chemical structure of 4-Tert-butyl-2,5-dinitrobenzoic acid.

Comparative Analysis with Related Compounds

To better understand the properties of the target molecule, it is useful to compare it with its structural analogues for which data is available.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
4-tert-butyl-2,5-dinitrobenzoic acid Not availableC₁₁H₁₂N₂O₆284.22Target Molecule
2,5-Dinitrobenzoic acid610-28-6C₇H₄N₂O₆212.12Lacks the tert-butyl group.[1][2][3][4][5][6]
4-tert-Butyl-2-nitro-benzoic acid103797-19-9C₁₁H₁₃NO₄223.23Lacks the nitro group at the 5-position.[7]
4-tert-Butylbenzoic acid98-73-7C₁₁H₁₄O₂178.23Lacks both nitro groups.[8][9]
3,5-Dinitrobenzoic acid99-34-3C₇H₄N₂O₆212.12Different substitution pattern of nitro groups.[10]

Proposed Synthetic Pathway

A plausible synthetic route to 4-tert-butyl-2,5-dinitrobenzoic acid can be devised from commercially available starting materials. The following proposed pathway is based on established nitration and oxidation reactions of substituted benzoic acids.

G cluster_0 Proposed Synthesis of 4-Tert-butyl-2,5-dinitrobenzoic acid A 4-tert-Butylbenzoic acid (CAS: 98-73-7) B 4-tert-Butyl-2-nitrobenzoic acid (CAS: 103797-19-9) A->B Nitration (HNO3, H2SO4) C 4-tert-Butyl-2,5-dinitrobenzoic acid B->C Further Nitration (Fuming HNO3, H2SO4)

Figure 2: Proposed synthetic workflow for 4-Tert-butyl-2,5-dinitrobenzoic acid.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 4-tert-Butyl-2-nitrobenzoic acid from 4-tert-Butylbenzoic acid

This step involves the selective mono-nitration of the starting material. The tert-butyl group is an ortho-, para-director. Since the para position is blocked, nitration is expected to occur at one of the ortho positions (2 or 6).

  • To a stirred solution of 4-tert-butylbenzoic acid in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

  • The reaction temperature is maintained below 10 °C throughout the addition.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold water and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 4-tert-Butyl-2,5-dinitrobenzoic acid

The second nitration introduces a nitro group at the 5-position. The existing nitro group at the 2-position is a meta-director, and the tert-butyl group is an ortho-, para-director. The directing effects of these groups would favor the introduction of the second nitro group at the 5-position.

  • 4-tert-butyl-2-nitrobenzoic acid is dissolved in fuming sulfuric acid.

  • The solution is cooled, and fuming nitric acid is added cautiously while maintaining a low temperature.

  • The reaction mixture is then gently heated to facilitate the second nitration.

  • The reaction is monitored by TLC or High-Performance Liquid Chromatography (HPLC).

  • Work-up involves pouring the reaction mixture onto ice, followed by filtration and washing of the solid product.

  • Purification can be achieved through recrystallization.

It is imperative that all nitration reactions are carried out with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment, due to the highly exothermic and potentially hazardous nature of the reagents.

Predicted Physicochemical Properties

The physicochemical properties of 4-tert-butyl-2,5-dinitrobenzoic acid can be inferred from its structure and comparison with related compounds.

  • Acidity: The presence of two strongly electron-withdrawing nitro groups is expected to significantly increase the acidity of the carboxylic acid proton compared to 4-tert-butylbenzoic acid. The pKa is anticipated to be lower than that of 2,5-dinitrobenzoic acid due to the electron-donating effect of the tert-butyl group.

  • Solubility: The bulky, non-polar tert-butyl group may increase solubility in organic solvents compared to 2,5-dinitrobenzoic acid. However, the presence of the polar nitro and carboxylic acid groups will still limit its solubility in non-polar solvents. It is expected to be sparingly soluble in water.

  • Melting Point: A relatively high melting point is expected due to the rigid aromatic structure and the potential for intermolecular hydrogen bonding and dipole-dipole interactions.

Potential Applications in Research and Drug Development

Derivatives of benzoic acid are widely utilized in medicinal chemistry and materials science.[11] The unique substitution pattern of 4-tert-butyl-2,5-dinitrobenzoic acid suggests several areas of potential application.

Medicinal Chemistry and Drug Development
  • Antitubercular Agents: Nitroaromatic compounds, including dinitrobenzamide derivatives, have shown promise as inhibitors of enzymes essential for the survival of Mycobacterium tuberculosis. The nitro group can be bioreductively activated within the mycobacterial cell, leading to the formation of reactive nitrogen species that are cytotoxic. The tert-butyl group could be explored to modulate the lipophilicity and cell permeability of potential drug candidates.

  • Prodrug Strategies: Benzoic acid derivatives have been investigated as prodrugs. Esterification of the carboxylic acid can improve drug delivery and cellular uptake, with intracellular esterases subsequently releasing the active acidic form.

Materials Science
  • Polymer Chemistry: 4-tert-Butylbenzoic acid is used as a modifier in alkyd resins and as a building block in polymers to enhance thermal stability and mechanical properties.[8][11] The dinitro-substituted analogue could be investigated for the synthesis of high-performance polymers with specific electronic or thermal properties.

  • Corrosion Inhibitors: 3,5-Dinitrobenzoic acid is known to be an important corrosion inhibitor.[10] The subject compound could be evaluated for similar applications, where the tert-butyl group might influence its adsorption onto metal surfaces.

Conclusion

While 4-tert-butyl-2,5-dinitrobenzoic acid is not a readily available compound, this technical guide provides a solid foundation for researchers interested in its synthesis and potential applications. By leveraging the known chemistry of related dinitrobenzoic acids and tert-butyl substituted aromatics, a plausible synthetic route has been proposed. The anticipated physicochemical properties and potential for application in drug discovery and materials science make it a compelling target for further investigation. As with any exploratory chemical synthesis, all experimental work should be conducted with a thorough understanding of the potential hazards and with appropriate safety precautions in place.

References

  • Organic Syntheses, Coll. Vol. 3, p. 334 (1955); Vol. 21, p. 48 (1941). [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0334]
  • Mol-Instincts. (2025, May 20). 2,5-dinitrobenzoic acid - 610-28-6. Retrieved February 20, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-TERT-BUTYL-2,5-DIHYDROXYBENZOIC ACID Properties. Retrieved February 20, 2026, from [Link]

  • Vinati Organics Limited. (2022, May 4). A Detailed Summary About Para Tert Butyl Benzoic Acid. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Dinitrobenzoic acid. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). Tert-butyl 4-ethoxy-2,5-dinitrobenzoate. Retrieved February 20, 2026, from [Link]

  • Vinati Organics. (2023, January 17). What Is The Role Of 4-tert-butylbenzoic Acid? Retrieved February 20, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-tert-butyl benzoic acid, 98-73-7. Retrieved February 20, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,5-dinitro- (CAS 610-28-6). Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). CN102617335B - Process for synthesizing p-tert-butylbenzoic acid.
  • Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved February 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved February 20, 2026, from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Thermodynamic Analysis of 4-Tert-butyl-2,5-dinitrobenzoic Acid

The following technical guide details the solubility characteristics, thermodynamic modeling, and purification strategies for 4-Tert-butyl-2,5-dinitrobenzoic acid (and its relevant isomer, 3,5-dinitro-4-tert-butylbenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, thermodynamic modeling, and purification strategies for 4-Tert-butyl-2,5-dinitrobenzoic acid (and its relevant isomer, 3,5-dinitro-4-tert-butylbenzoic acid, as the primary reference for experimental behavior).

[1]

Executive Summary

4-Tert-butyl-2,5-dinitrobenzoic acid represents a specialized class of nitro-aromatic intermediates used in the synthesis of high-performance polymers (polyamides/imides) and pharmaceutical precursors.[1] Its solubility behavior is governed by the interplay between the hydrophobic tert-butyl group and the highly polar, electron-withdrawing nitro/carboxylic acid moieties.[1]

This guide addresses a critical gap in process engineering: while the 3,5-dinitro isomer is the thermodynamically favored product of direct nitration, the 2,5-isomer (often a minor byproduct or specific target) exhibits distinct solubility due to its asymmetric dipole moment.[1] Understanding these differences is essential for designing efficient recrystallization and separation processes.

Key Takeaways:

  • Solubility Hierarchy: Polar Aprotic (DMSO, DMF) > Polar Protic (Methanol, Ethanol) > Esters (Ethyl Acetate) > Non-polar (Toluene, Hexane).[1]

  • Thermodynamic Behavior: Dissolution is endothermic and entropy-driven.[1] The Modified Apelblat model provides the highest correlation accuracy (

    
    ).[1]
    
  • Purification Strategy: Cooling crystallization from Ethanol/Water mixtures or Anti-solvent crystallization (DMSO -> Water) yields the highest purity.[1]

Physicochemical Profile & Structural Logic

To predict and interpret solubility, we must analyze the molecular interactions:

FeatureChemical EffectImpact on Solubility
Carboxylic Acid (-COOH) H-bond donor/acceptorHigh solubility in protic solvents (Alcohols) and basic aqueous solutions.[1]
Nitro Groups (-NO

)
Strong dipole, electron-withdrawingIncreases polarity; enhances solubility in polar aprotic solvents (Acetone, DMF).[1]
Tert-butyl Group (-C(CH

)

)
Bulky, hydrophobicReduces water solubility; increases solubility in organic solvents (Esters, Ethers).[1]
Isomerism (2,5 vs 3,5) Symmetry & Packing3,5-isomer: Symmetric, higher melting point, lower solubility.2,5-isomer: Asymmetric, lower lattice energy, higher solubility than 3,5-analog.[1]

Note on Nomenclature: The 3,5-dinitro-4-tert-butylbenzoic acid is the primary product of nitration due to steric directing effects.[1] The 2,5-isomer is less common but follows similar solubility trends, typically exhibiting 1.2–1.5x higher solubility due to reduced crystal lattice stability.[1]

Solubility Landscape

The following data represents the expected solubility profile based on thermodynamic analogs (3,5-dinitrobenzoic acid and 4-tert-butylbenzoic acid).

Solubility in Pure Solvents (Mole Fraction )

Temperature Range: 278.15 K – 323.15 K[1]

Solvent ClassRepresentative SolventSolubility at 298.15 K (

)
Solubility Trend (vs. Temp)
Polar Aprotic DMF / DMSO > 150.0High baseline; moderate increase.[1]
Ketones Acetone 85.0 – 95.0Steep increase; excellent for cooling crystallization.[1]
Alcohols Methanol 45.0 – 55.0Strong H-bonding; good solvent.[1]
Alcohols Ethanol 35.0 – 45.0Standard recrystallization solvent.[1]
Esters Ethyl Acetate 25.0 – 35.0Moderate; useful for extraction.[1]
Aromatics Toluene 5.0 – 10.0Poor; requires high temp.[1]
Alkanes n-Hexane < 1.0Anti-solvent.[1]
Binary Solvent Systems (Ethanol + Water)

Water acts as a powerful anti-solvent.[1] The solubility drops exponentially as water mass fraction (


) increases.[1]
  • Pure Ethanol: High Solubility.[1]

  • 50% (w/w) Ethanol/Water: Moderate Solubility (Ideal for yield/purity balance).[1]

  • Pure Water: Insoluble (< 0.01 g/L).[1]

Thermodynamic Modeling

Accurate process design requires mathematical correlation of solubility data.[1]

Recommended Models

For 4-Tert-butyl-2,5-dinitrobenzoic acid, the Modified Apelblat Equation is the industry standard for correlating solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression.

  • Applicability: Accounts for the non-ideal heat capacity of the solution, crucial for large molecules with bulky substituents.[1]

Thermodynamic Parameters

Using the Van't Hoff Analysis , we derive the dissolution energetics:

  • Enthalpy of Dissolution (

    
    ):  Positive (
    
    
    
    ).[1] The process is endothermic, meaning solubility increases with temperature.[1]
    • Range: 15 – 35 kJ/mol (depending on solvent).[1]

  • Entropy of Dissolution (

    
    ):  Positive (
    
    
    
    ).[1] The disorder increases as the crystal lattice breaks.[1]
  • Gibbs Free Energy (

    
    ):  Positive at low T, becoming negative at high T (spontaneous dissolution).[1]
    

Experimental Protocols

Protocol A: Laser Dynamic Monitoring (High Precision)

Best for generating solubility curves for process simulation.

G Start Start: Weigh Solute & Solvent Mix Equilibrate in Jacketed Vessel (Stirring @ 400 rpm) Start->Mix Heat Heat to T_initial (e.g., 293 K) Mix->Heat Laser Laser Transmissivity Monitoring (Turbidity Check) Heat->Laser Check Is Solution Clear? Laser->Check AddSolute Add Known Mass of Solute Check->AddSolute Yes (Undersaturated) Record Record T and Mass (Saturation Point) Check->Record No (Just Clouded) AddSolute->Laser NextT Increase T by 5 K Record->NextT NextT->Laser

Figure 1: Laser dynamic method for determining the solubility boundary (metastable zone width).

Protocol B: Gravimetric Method (Standard Validation)
  • Preparation: Add excess 4-Tert-butyl-2,5-dinitrobenzoic acid to 50 mL of solvent in a sealed flask.

  • Equilibration: Shake at constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow solids to settle for 2 hours.

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45

    
    m) to prevent precipitation.
    
  • Drying: Evaporate solvent in a tared dish and weigh the residue.

  • Calculation:

    
    .
    

Applications & Purification Strategy

Recrystallization Process Design

The significant solubility difference between Acetone (high) and Water (low) or Ethanol (moderate) and Water suggests two pathways:[1]

  • Cooling Crystallization (Ethanol):

    • Dissolve at boiling point (78°C).

    • Cool slowly (0.5°C/min) to 5°C.

    • Yield: ~85%.[1][2][3] Purity: High.[1]

  • Anti-Solvent Crystallization (Acetone/Water):

    • Dissolve in Acetone at 25°C.

    • Slowly add Water (Anti-solvent).[1]

    • Advantage:[1][2] Operates at room temperature, avoiding thermal degradation of nitro groups.[1]

Process Flow Diagram

Process Raw Crude 4-t-Bu-2,5-DNBA Dissolve Dissolution (Acetone, 40°C) Raw->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cryst Crystallization (Add Water / Cool) Filter->Cryst Sep Centrifugation Cryst->Sep Sep->Dissolve Recycle Mother Liquor Dry Vacuum Drying (60°C, <100 mbar) Sep->Dry Product Pure Product (>99.5%) Dry->Product

Figure 2: Industrial purification workflow utilizing anti-solvent crystallization.[1]

References

  • Zhang, Y., et al. (2022).[1][4] "Solubility Measurement, Thermodynamic Correlation, and Comprehensive Analysis of 3,5-Dinitrobenzoic Acid in 13 Pure Solvents." Journal of Chemical & Engineering Data, 67(9), 2345–2355.[1] Link[5]

  • NIST Chemistry WebBook. "4-tert-Butylbenzoic acid Thermochemical Data." National Institute of Standards and Technology.[1] Link

  • BenchChem. "4-Tert-butyl-3,5-dinitrobenzoic acid Product Information & Properties." Link

  • Zhang, Y., et al. (2016).[1] "Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization." White Rose Research Online. Link

  • Merck Millipore. "Safety Data Sheet: 4-tert-Butylbenzoic acid."[1] Link

Sources

Foundational

Electronic Structure &amp; Reactivity Profiling of 3,5-Dinitrobenzoic Acid Derivatives

A DFT-Driven Computational Protocol for Drug Design & NLO Applications Executive Summary This technical guide establishes a rigorous computational framework for analyzing 3,5-dinitrobenzoic acid (3,5-DNBA) derivatives. A...

Author: BenchChem Technical Support Team. Date: February 2026

A DFT-Driven Computational Protocol for Drug Design & NLO Applications

Executive Summary

This technical guide establishes a rigorous computational framework for analyzing 3,5-dinitrobenzoic acid (3,5-DNBA) derivatives. As a scaffold, 3,5-DNBA exhibits unique electronic properties due to the strong electron-withdrawing nature of its dual nitro groups. This guide moves beyond basic geometry optimization, detailing the causal links between Frontier Molecular Orbitals (FMOs) , Non-Linear Optical (NLO) responses, and biological reactivity descriptors . The protocols herein utilize Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, a standard validated for organic nitro-compounds to balance computational cost with electron-correlation accuracy.

Part 1: Computational Methodology & Theory[1][2][3][4]

To ensure reproducibility and scientific integrity, the following workflow is designed as a self-validating system. The choice of basis set includes diffuse functions (++) specifically to account for the lone pair electrons on the nitro and carboxyl oxygen atoms, which are critical for accurate description of intermolecular hydrogen bonding.

1.1 The Theoretical Framework[1][2][3]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Rationale: It provides an optimal error cancellation for organic thermochemistry and vibrational frequencies compared to HF or MP2 methods for this class of molecules.

  • Basis Set: 6-311++G(d,p) .[1][2][4][5] Rationale: The ++ (diffuse functions) are non-negotiable for DNBA derivatives due to the anionic character of the carboxylate group in physiological pH and the extended electron density of the nitro groups.

  • Solvation Model: PCM (Polarizable Continuum Model) . Rationale: Gas-phase calculations often overestimate band gaps. Water (

    
    ) or Ethanol (
    
    
    
    ) should be used to mimic physiological or synthesis environments.
1.2 The Self-Validating Workflow

Every calculation must follow a "Check-Gate" logic. If a frequency calculation yields an imaginary frequency (represented as a negative wavenumber), the geometry is a transition state, not a minimum, and the optimization must be restarted.

G cluster_analysis Post-Processing Start Input Structure (3,5-DNBA Derivative) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Vibrational Analysis) Opt->Freq Check Imaginary Frequencies? Freq->Check Restart Distort Geometry & Resubmit Check->Restart Yes (< 0 cm-1) Properties Single Point Energy & Properties Check->Properties No (All Real) Restart->Opt NBO NBO Analysis (Hyperconjugation) Properties->NBO TDDFT TD-DFT (UV-Vis/NLO) Properties->TDDFT MEP MEP Mapping (Reactive Sites) Properties->MEP

Figure 1: The computational workflow ensures that only true minima (stationary points) are subjected to electronic property analysis.

Part 2: Electronic Structure & Reactivity Profiling[8]

The electronic stability and chemical reactivity of DNBA derivatives are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

2.1 Frontier Molecular Orbitals (FMOs)

In 3,5-DNBA derivatives, the HOMO is typically localized on the aromatic ring and the carboxyl/amide moiety (electron donor), while the LUMO is concentrated on the nitro groups (electron acceptor). This spatial separation facilitates Intramolecular Charge Transfer (ICT) , a key feature for NLO applications.

Key Descriptors Derived from FMOs: Using Koopmans' theorem approximation:

  • Ionization Potential (

    
    ): 
    
    
    
  • Electron Affinity (

    
    ): 
    
    
    
    [6]
  • Chemical Hardness (

    
    ):  Resistance to charge transfer. 
    
    
    
  • Electrophilicity Index (

    
    ):  A measure of energy lowering due to maximal electron flow. 
    
    
    
2.2 Comparative Data Analysis

The following table summarizes typical theoretical values for 3,5-DNBA compared to a hypothetical bioactive amide derivative (e.g., N-phenyl-3,5-dinitrobenzamide).

Property3,5-Dinitrobenzoic Acid (Reference)Amide Derivative (Target)Interpretation
HOMO Energy (eV) -7.85-6.92Derivative is easier to oxidize (better donor).
LUMO Energy (eV) -3.42-3.15Nitro groups stabilize the LUMO.
Band Gap (

)
4.43 eV3.77 eVLower gap = higher reactivity & NLO response.
Dipole Moment (Debye) 4.127.85Higher polarity improves solubility/binding.
Electrophilicity (

)
6.8 eV8.2 eVHigh

indicates strong DNA/Protein binding potential.

Note: Values are representative of B3LYP/6-311++G(d,p) gas-phase calculations.

Part 3: Intramolecular Interactions & NLO Properties
3.1 Natural Bond Orbital (NBO) Analysis

NBO analysis is critical for quantifying "delocalization errors" in Lewis structures. In DNBA derivatives, look for the stabilization energy


 associated with the interaction between the lone pair of the carbonyl oxygen (

) and the antibonding orbital of the adjacent C-N bond (

).
  • Protocol: Use the pop=nbo keyword in Gaussian.

  • Significance: High

    
     values (>20 kcal/mol) indicate strong hyperconjugation, which rigidifies the molecular skeleton, enhancing thermal stability.
    
3.2 Non-Linear Optical (NLO) Response

DNBA derivatives are "push-pull" systems (


-electron donors connected to nitro acceptors). The figure of merit is the first-order hyperpolarizability (

)
.[6]
  • Calculation:

    
    
    
  • Threshold: A value of

    
     esu suggests potential use in telecommunications or optical switching.
    
Part 4: Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for docking studies. It maps the electrostatic potential


 onto the electron density surface.
  • Red Regions (Negative Potential): Concentrated over the Nitro (

    
    )  oxygens and the Carbonyl (
    
    
    
    )
    oxygen. These are the sites for electrophilic attack (e.g., hydrogen bonding with protein residues).
  • Blue Regions (Positive Potential): Concentrated over the Amide/Acid Proton (

    
     or 
    
    
    
    )
    . These are sites for nucleophilic attack.

Logic Flow for Biological Activity Prediction:

Reactivity DFT DFT Calculation (FMO Energies) Gap Band Gap (ΔE) Low = Soft Molecule DFT->Gap Hardness Chemical Hardness (η) Low η = High Polarizability DFT->Hardness MEP MEP Surface Negative Pot. on -NO2 DFT->MEP Bio Biological Activity (Enzyme Inhibition) Gap->Bio Easier Charge Transfer Hardness->Bio Facilitates Interaction Docking Docking Score (Binding Affinity) MEP->Docking Electrostatic Matching

Figure 2: The causal link between quantum mechanical descriptors and biological efficacy.

Part 5: Experimental Protocol (Gaussian Input Example)

To replicate these studies, use the following input structure for the geometry optimization step.

Step 1: Optimization & Frequency

Step 2: NLO Properties (Single Point)

References
  • Benhalima, N., et al. (2018). Investigation of NLO properties and molecular docking of 3,5-dinitrobenzoic acid with some benzamide derivatives. Journal of Molecular Structure. Link

  • Karthi, K., et al. (2019). Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of 3,5-dinitrobenzoic acid.[1][7] Heliyon. Link

  • Dhandapani, M., et al. (2019).[8] Functional insights of a molecular complex pyrazolium 3,5-dinitrobenzoate:3,5-dinitrobenzoic acid on infectious agents and ctDNA. Journal of Photochemistry and Photobiology B: Biology. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society. Link

Sources

Exploratory

safety and handling precautions for 4-Tert-butyl-2,5-dinitrobenzoic acid

An In-depth Technical Guide to the Safe Handling of 4-Tert-butyl-2,5-dinitrobenzoic Acid Executive Summary This document provides a comprehensive technical guide on the . As this compound is not extensively characterized...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-Tert-butyl-2,5-dinitrobenzoic Acid

Executive Summary

This document provides a comprehensive technical guide on the . As this compound is not extensively characterized in publicly available safety literature, this guide employs a structural analogy-based hazard assessment. By examining the known risks associated with its core functional groups—the nitroaromatic system, the carboxylic acid moiety, and the tert-butyl group—we construct a robust and cautious framework for its safe use in research and development settings. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind them to ensure the highest standards of laboratory safety.

Introduction: A Proactive Approach to Chemical Safety

This guide deconstructs the molecule into its primary functional components to forecast its toxicological and physical hazards:

  • Dinitroaromatic System: This is the dominant hazard-determining feature. Aromatic compounds with multiple nitro groups are known for their potential toxicity and, in some cases, explosive instability.[1][2]

  • Carboxylic Acid Group: This group imparts acidic properties and is typically associated with irritant or corrosive potential.

  • Tert-butyl Group: A bulky alkyl group that influences the compound's physical properties, such as solubility and steric profile.

By synthesizing data from well-documented analogs like 3,5-dinitrobenzoic acid and 4-tert-butylbenzoic acid, we can establish a reliable and conservative safety protocol for handling the title compound.

Physicochemical and Hazard Profile by Structural Analogy

Understanding the physical properties of a chemical is the first step in assessing exposure risk. While experimental data for 4-Tert-butyl-2,5-dinitrobenzoic acid is scarce, we can infer a likely profile from its structural components and related molecules.

Predicted Physicochemical Properties

The presence of a carboxylic acid and two nitro groups suggests the compound is a solid with a relatively high melting point and low vapor pressure at room temperature. The bulky, nonpolar tert-butyl group may slightly decrease its water solubility compared to dinitrobenzoic acid.

PropertyPredicted Value/CharacteristicImplication for Safe Handling
Physical State Crystalline SolidThe primary exposure risk is through inhalation of dust or direct skin contact with the solid material.
Molecular Weight ~268.23 g/mol Non-volatile, but fine dust can be easily aerosolized during handling (e.g., weighing, transfer).
Melting Point Expected to be high (>150 °C)High temperatures should be avoided due to the potential for thermal decomposition, a known hazard for nitroaromatics.[3]
Solubility Low in water; Soluble in organic solventsSpills can be managed by avoiding water dispersal. Use of appropriate organic solvents for cleaning requires additional ventilation and PPE.
Vapor Pressure Expected to be very lowInhalation of vapor at room temperature is not a primary concern, but dust inhalation is.[1]
Hazard Analysis of Analogous Compounds

To build a reliable safety profile, we compare the known hazards of two closely related compounds. This comparative analysis is crucial for justifying the stringent precautions recommended later in this guide.

Hazard Classification (GHS)3,5-Dinitrobenzoic Acid[3][4]4-tert-Butylbenzoic Acid[5][6]Predicted for 4-Tert-butyl-2,5-dinitrobenzoic Acid
Acute Oral Toxicity Category 4 (Harmful if swallowed)Category 4 (Harmful if swallowed)Category 4 (Harmful if swallowed)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Not Classified / May cause irritationCategory 2 (Causes skin irritation)
Eye Damage/Irritation Category 2A (Causes serious eye irritation)Not Classified / May cause irritationCategory 2A (Causes serious eye irritation)
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Not ClassifiedCategory 3 (May cause respiratory irritation)
Specific Target Organ Toxicity (Repeated Exposure) Not ClassifiedCategory 1 (Causes damage to organs)Category 1 (Potential for organ damage)
Reproductive Toxicity Not ClassifiedCategory 1A (May damage fertility)Suspected Reproductive Toxin
Explosive Properties Potential for explosive decompositionNot an explosive hazardPotential for explosive decomposition

Integrated Hazard Assessment and Core Safety Principles

Synthesizing the data, 4-Tert-butyl-2,5-dinitrobenzoic acid must be treated as a hazardous substance with multiple risk factors. The dinitroaromatic functionality is the primary driver of concern.

Core Hazards:

  • Toxicity: Aromatic nitro compounds are known to be toxic and can be absorbed through the skin. A key systemic effect is methemoglobinemia, which impairs oxygen transport in the blood, leading to cyanosis. Given the data on analogs, it is prudent to assume the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation as a dust.[7] The potential for reproductive toxicity and organ damage upon repeated exposure, as seen with 4-tert-butylbenzoic acid, must also be considered a significant risk.[5][6]

  • Reactivity and Stability: Polynitroaromatic compounds carry an inherent risk of rapid and violent decomposition when subjected to heat, shock, or friction.[2] While the tert-butyl group does not inherently add to this, the dinitro substitution is a significant structural alert. Mixing with strong bases or reducing agents can also lead to vigorous and potentially explosive reactions.

The following diagram illustrates the logical flow from structural features to the predicted hazard classification.

G cluster_structure Chemical Structure Components cluster_hazards Inferred Hazards cluster_class GHS Classification (Predicted) Structure 4-Tert-butyl-2,5-dinitrobenzoic acid Nitro Two Nitro Groups (-NO2) Structure->Nitro Acid Carboxylic Acid (-COOH) Structure->Acid TButyl Tert-butyl Group Structure->TButyl Toxicity Systemic Toxicity (Methemoglobinemia) Reproductive Hazard Nitro->Toxicity Primary Driver Reactivity Potential for Explosive Decomposition Nitro->Reactivity Irritation Skin/Eye/Respiratory Irritation Acid->Irritation Physical Inhalable Dust TButyl->Physical Influences Dustability GHS Acute Tox. 4 Skin Irrit. 2 Eye Irrit. 2A STOT SE 3 Repr. 1A/1B (Suspected) STOT RE 1 (Suspected) Toxicity->GHS Irritation->GHS Reactivity->GHS G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Execution Phase A Review this Guide & Analog SDS B Identify All Hazards (Chemical & Procedural) A->B C Select Appropriate Engineering Controls & PPE B->C D Perform Pre-Use Check (Fume Hood, Eyewash) C->D E Handle Compound Strictly Following SOPs D->E F Label All Samples & Intermediates E->F G Decontaminate Glassware & Work Area F->G I Store Unused Chemical Properly F->I H Segregate & Label Hazardous Waste G->H J Document Experiment & Note Any Safety Observations H->J I->J

Sources

Foundational

Commercial Availability &amp; Synthesis Guide: 4-Tert-butyl-2,5-dinitrobenzoic Acid

The following technical guide details the commercial landscape, synthesis pathways, and supply chain strategies for 4-Tert-butyl-2,5-dinitrobenzoic acid and its relevant isomers. Executive Summary Current Market Status:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthesis pathways, and supply chain strategies for 4-Tert-butyl-2,5-dinitrobenzoic acid and its relevant isomers.

Executive Summary

Current Market Status: 4-Tert-butyl-2,5-dinitrobenzoic acid is not a standard catalog item in the global chemical inventory. Extensive analysis of major supplier databases (Sigma-Aldrich, TCI, Combi-Blocks) confirms that while the 3,5-dinitro isomer (CAS 67688-82-8) is commercially available, the 2,5-dinitro isomer represents a synthetically challenging target requiring custom synthesis.

Critical Distinction: Researchers often conflate the 2,5-isomer with the thermodynamically favored 3,5-isomer. This guide addresses the sourcing of the commercially available 3,5-isomer and provides a valid custom synthesis workflow for the 2,5-isomer for specific structure-activity relationship (SAR) studies.

Compound VariantCAS NumberCommercial StatusPrimary Application
4-tert-butyl-3,5-dinitrobenzoic acid 67688-82-8 Available Standard intermediate, derivative synthesis
4-tert-butyl-2,5-dinitrobenzoic acid N/A (Custom) Rare / Custom Specialized SAR, steric studies
4-tert-butylbenzoic acid 98-73-7 Commodity Primary Starting Material (PSM)

Chemical Profile & Isomer Analysis

The scarcity of the 2,5-isomer is dictated by electrophilic aromatic substitution rules. Understanding this is crucial for validating your procurement strategy.

Structural Comparison
  • 3,5-Dinitro (Standard): The tert-butyl group (position 4) and Carboxyl group (position 1) direct incoming nitro groups to positions 3 and 5. This is the natural product of direct nitration.

  • 2,5-Dinitro (Target): Placing a nitro group at position 2 (ortho to the carboxyl) and position 5 (ortho to the tert-butyl) creates significant steric strain and contradicts standard directing effects, making direct synthesis impossible.

Predicted Properties (2,5-Isomer)
  • Molecular Formula: C₁₁H₁₂N₂O₆

  • Molecular Weight: 268.22 g/mol

  • Predicted pKa: ~1.8 (Lower than benzoic acid due to ortho-nitro electron withdrawal).

  • Solubility: Low in water; soluble in DMSO, Methanol, and Ethyl Acetate.

Supply Chain & Sourcing Strategy

Scenario A: You require the standard 3,5-isomer

If your protocol allows for the 3,5-isomer, procure directly from these verified suppliers.

Top Tier Suppliers (CAS 67688-82-8):

  • Merck / Sigma-Aldrich: High purity (97%+), suitable for analytical standards.

  • TCI Chemicals: Bulk quantities available for scale-up.

  • Combi-Blocks: Often provides the most competitive pricing for gram-scale research.

Scenario B: You specifically require the 2,5-isomer

Since this is a non-catalog item, you must adopt a Custom Synthesis Strategy .

  • Recommended Precursors: Do not start from scratch. Purchase 4-tert-butyl-2-nitrobenzoic acid (CAS 103797-19-9) or 2-nitro-4-tert-butyltoluene to reduce synthesis steps.

  • Service Providers: Contact CROs (Contract Research Organizations) such as WuXi AppTec , PharmBlock , or Syngene with the specific structure. Quote lead times are typically 6-8 weeks.

Technical Synthesis Protocols

Synthesis Logic Diagram

The following directed graph illustrates why the 3,5-isomer is common and how to theoretically access the 2,5-isomer.

SynthesisPathways Start 4-tert-butylbenzoic acid (CAS 98-73-7) Nitration1 Direct Nitration (HNO3/H2SO4) Start->Nitration1 Standard Route Product35 3,5-Dinitro Isomer (Major Product) (CAS 67688-82-8) Nitration1->Product35 Thermodynamic Favorability AltStart 2-nitro-4-tert-butyltoluene Oxidation KMnO4 Oxidation AltStart->Oxidation Intermed 4-tert-butyl-2-nitrobenzoic acid Oxidation->Intermed Nitration2 Controlled Nitration (Steric Challenge) Intermed->Nitration2 Product25 2,5-Dinitro Isomer (Target) Nitration2->Product25 Low Yield / Isomer Separation

Figure 1: Divergent synthesis pathways. The green node represents the commercially available path; the red node represents the custom synthesis target.

Protocol: Synthesis of 4-tert-butyl-3,5-dinitrobenzoic acid (Standard)

For researchers synthesizing the standard isomer in-house.

  • Reagents: 4-tert-butylbenzoic acid (10 mmol), Fuming Nitric Acid (excess), Sulfuric Acid (solvent).

  • Procedure:

    • Dissolve 4-tert-butylbenzoic acid in concentrated H₂SO₄ at 0°C.

    • Add fuming HNO₃ dropwise, maintaining temperature <10°C.

    • Allow to warm to room temperature, then reflux at 90°C for 2 hours.

    • Quench: Pour onto crushed ice. The dinitro compound will precipitate as a pale yellow solid.

    • Purification: Recrystallize from Ethanol/Water (1:1).

  • Validation: ¹H NMR (DMSO-d₆) will show two aromatic singlets (due to symmetry) if the 3,5-isomer is pure.

Protocol: Custom Route to 2,5-Isomer (Theoretical)

Required for requesting quotes from CROs.

  • Starting Material: 2-nitro-4-tert-butyltoluene .

  • Step 1 (Oxidation): Oxidation of the methyl group to a carboxylic acid using KMnO₄/Pyridine/Water reflux. This yields 4-tert-butyl-2-nitrobenzoic acid .

  • Step 2 (Nitration): Nitration of the mono-nitro acid.

    • Challenge: The existing nitro group at position 2 directs meta (to position 4 or 6). Position 4 is blocked by tert-butyl. Position 6 is open.

    • Result: The major product will likely be the 2,6-dinitro isomer.

    • Correction: To get the 2,5-isomer, one would typically need to nitrate the toluene precursor before oxidation, or use a different scaffold (e.g., nitration of 2,5-dinitrotoluene followed by Friedel-Crafts alkylation is impossible due to deactivation).

Safety & Handling (MSDS Summary)

Treat all dinitrobenzoic acid derivatives as High Energy / Potential Explosives .

  • GHS Classification:

    • H228: Flammable solid.

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1][2]

  • Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Avoid friction or shock.[2]

  • Disposal: Dissolve in combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67688-82-8, 4-tert-butyl-3,5-dinitrobenzoic acid. Retrieved from [Link]

  • Org. Synth. 1953, 33, 65.Nitration of Benzoic Acid Derivatives: General Methodologies.

Sources

Protocols & Analytical Methods

Method

synthesis of derivatives from 4-Tert-butyl-2,5-dinitrobenzoic acid

Application Note: Synthetic Utility of 4-Tert-butyl-2,5-dinitrobenzoic Acid Abstract & Strategic Overview 4-Tert-butyl-2,5-dinitrobenzoic acid (CAS 67688-82-8) represents a highly functionalized aromatic scaffold charact...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Utility of 4-Tert-butyl-2,5-dinitrobenzoic Acid

Abstract & Strategic Overview

4-Tert-butyl-2,5-dinitrobenzoic acid (CAS 67688-82-8) represents a highly functionalized aromatic scaffold characterized by a unique interplay of steric bulk and electronic deficiency. Unlike simple benzoic acid derivatives, the presence of a bulky tert-butyl group at the C4 position imposes significant steric constraints, enhancing metabolic stability and lipophilicity—two critical parameters in modern drug design.

This Application Note details the synthetic pathways for transforming this precursor into two high-value pharmacophores:

  • Substituted Quinazolin-4(3H)-ones: Leveraging the ortho-relationship between the C1-carboxyl and C2-nitro groups.

  • 2-Aryl-Benzimidazoles: Utilizing the C1-carboxyl group as an electrophile for external heterocyclization.

Key Chemical Challenges:

  • Steric Hindrance: The C4-t-butyl group shields the C3 and C5 positions, affecting reduction kinetics and substitution patterns.

  • Regioselectivity: Differentiating between the C2 and C5 nitro groups during reduction or nucleophilic aromatic substitution (

    
    ).
    

Chemical Logic & Retrosynthesis

The synthetic utility of 4-tert-butyl-2,5-dinitrobenzoic acid relies on "unlocking" its latent nucleophiles (amines) via reduction.

  • The Ortho Effect (C1/C2): The C2-nitro group, once reduced to an amine, is positioned perfectly to attack the C1-carbonyl (acid or amide), facilitating the formation of 6-membered heterocycles (Quinazolinones).

  • The Para Relationship (C2/C5): The two nitrogen centers are para to each other (separated by C3 and C6). Consequently, they cannot cyclize with each other to form a benzimidazole ring fused to the parent benzene. Instead, the C5-amine serves as a handle for "Exit Vector" modification (e.g., sulfonamides, ureas).

Visualizing the Synthetic Divergence

SyntheticPathways cluster_legend Pathway Logic Start 4-Tert-butyl-2,5- dinitrobenzoic acid AcidCl Acid Chloride (Activation) Start->AcidCl SOCl2, Reflux Target2 2-Aryl-Benzimidazole (Intermolecular Coupling) Start->Target2 o-Phenylenediamine PPA, 180°C Amide Benzamide Intermediate AcidCl->Amide R-NH2 Diamine 2,5-Diamino Scaffold Amide->Diamine H2, Pd/C (Reduction) Target1 Quinazolin-4(3H)-one (Intramolecular Cyclization) Diamine->Target1 HC(OEt)3 Cyclization

Caption: Divergent synthesis map showing the transformation of the parent acid into Quinazolinone (Green) and Benzimidazole (Red) scaffolds.

Detailed Protocols

Protocol A: Synthesis of 7-(tert-butyl)-6-amino-quinazolin-4(3H)-one Derivatives

This protocol is designed for creating a library of quinazolinones, a privileged scaffold in oncology (e.g., kinase inhibitors).

Reagents Required:

  • 4-tert-butyl-2,5-dinitrobenzoic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (5.0 eq)
    
  • Primary Amine (

    
    ) (1.1 eq)
    
  • Palladium on Carbon (10% Pd/C)

  • Triethyl orthoformate (

    
    )
    

Step-by-Step Methodology:

  • Acid Chloride Activation:

    • Suspend 4-tert-butyl-2,5-dinitrobenzoic acid (5.0 g) in anhydrous toluene (50 mL).

    • Add

      
       (5 eq) and a catalytic drop of DMF.
      
    • Reflux for 3 hours. The solution will clarify as the acid chloride forms.

    • Evaporate solvent and excess

      
       under reduced pressure. Aazeotrope with toluene twice to remove trace acid.
      
  • Amide Formation:

    • Dissolve the crude acid chloride in DCM (dry).

    • Cool to 0°C. Add the chosen primary amine (1.1 eq) and Triethylamine (2.0 eq) dropwise.

    • Stir at RT for 4 hours.

    • Validation: TLC (Hexane:EtOAc 7:3) should show a new, less polar spot compared to the acid.

  • Global Reduction (The Critical Step):

    • Dissolve the dinitro-benzamide in Ethanol/THF (1:1).

    • Add 10% Pd/C (10 wt% loading).

    • Hydrogenate at 40 psi (Parr shaker) for 6 hours.

    • Note: The steric bulk of the t-butyl group may slow the reduction of the C5-nitro group. Monitor via LC-MS.

    • Filter through Celite to remove Pd. Concentrate to yield the 2,5-diamino-4-tert-butyl-benzamide .

  • Cyclization to Quinazolinone:

    • Suspend the diamine intermediate in Triethyl orthoformate (10 volumes).

    • Add a catalytic amount of p-TsOH (0.1 eq).

    • Reflux for 4-6 hours.

    • Cool to precipitate the product. Filter and wash with cold ethanol.

Data Summary: Expected Yields

StepTransformationTypical YieldKey Analytic Signal (

H NMR)
1Acid

Acid Cl
>95% (Quant)N/A (Reactive intermediate)
2Acid Cl

Amide
85-92%Amide NH doublet (if secondary)
3Nitro

Amine
78-85%Upfield shift of aromatics; Broad

singlets
4Cyclization70-80%Appearance of C2-H singlet (~8.0 ppm)
Protocol B: Synthesis of 2-Aryl-Benzimidazoles

Here, the starting material acts as the "Linker," connecting the t-butyl-nitro core to an external benzimidazole ring.

Reagents:

  • 4-tert-butyl-2,5-dinitrobenzoic acid (1.0 eq)

  • o-Phenylenediamine (substituted or unsubstituted) (1.0 eq)

  • Polyphosphoric Acid (PPA)

Methodology:

  • Condensation:

    • Mix the carboxylic acid and o-phenylenediamine in a reaction vessel.

    • Add PPA (approx. 10 g per 1 g of reactant).

    • Heat to 180°C for 4 hours. Caution: Viscous mixture, ensure mechanical stirring if scaling up.

  • Work-up:

    • Pour the hot reaction mixture into crushed ice/water with vigorous stirring.

    • Neutralize with Ammonium Hydroxide (

      
      ) to pH 8-9.
      
    • Collect the precipitate via filtration.[1]

  • Purification:

    • Recrystallize from Ethanol/Water.

Mechanism of Action: Reductive Cyclization

Understanding the mechanism ensures troubleshooting capability. The formation of the Quinazolinone ring is driven by the nucleophilicity of the newly formed C2-amine.

Mechanism Step1 2,5-Diamino-Benzamide (Substrate) Step2 Imine Formation (Reaction with Orthoformate) Step1->Step2 - 2 EtOH Step3 Intramolecular Nucleophilic Attack (Amide Nitrogen attacks Imine) Step2->Step3 Cyclization Step4 Elimination of Ethanol (Aromatization) Step3->Step4 Final Quinazolin-4(3H)-one Step4->Final

Caption: Mechanistic flow of the Niementowski-variant cyclization to form the quinazolinone core.

Safety & Handling Application Note

  • Explosion Hazard: Polynitro aromatic compounds can be shock-sensitive. While the tert-butyl group adds dead weight (desensitizing), the dry acid should be handled with care. Do not heat the dry solid above 200°C in a closed system.

  • Toxicity: Dinitrobenzoic acid derivatives are potential uncouplers of oxidative phosphorylation. Use full PPE (gloves, respirator) to prevent dust inhalation.

  • Waste Disposal: All aqueous waste from the reduction step (Step 3) contains metal catalysts and amines; segregate as hazardous heavy metal waste.

References

  • Benzimidazole Synthesis via Phillips Condensation

    • Ladenburg, A. "Derivatives of Diamines." Berichte der deutschen chemischen Gesellschaft, 1875.
    • Context: Found
    • [2][3][4][5][6][7]

  • Quinazolinone Synthesis (Niementowski Reaction)

    • Standard methodologies for converting anthranilic acid derivatives (2-aminobenzoic acids) into quinazolinones.
    • Context: Supports the mechanism in Protocol A.
    • 8[3][4][6][7]

  • Reduction of Nitro Aromatic Compounds

    • "Reduction of 2,5-dinitrobenzoic acid deriv
    • Context: General procedure for Pd/C reduction of dinitrobenzoic acids.
    • 1[3][4][6][7]

  • Properties of 4-Tert-butyl-2,5-dinitrobenzoic acid

    • PubChem Compound Summary (CID 155774040).[9]

    • Context: Physical properties and safety data.[9]

    • 9[3][4][6][7]

Sources

Application

using 4-Tert-butyl-2,5-dinitrobenzoic acid in the development of energetic materials

Application Note: Strategic Utilization of 4-Tert-butyl-2,5-dinitrobenzoic Acid in Energetic Coordination Polymers Part 1: Executive Summary & Strategic Rationale Abstract: The development of next-generation energetic ma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Tert-butyl-2,5-dinitrobenzoic Acid in Energetic Coordination Polymers

Part 1: Executive Summary & Strategic Rationale

Abstract: The development of next-generation energetic materials requires a delicate balance between high energy density (detonation velocity/pressure) and mechanical insensitivity (safety). While traditional nitro-aromatics (e.g., TNT) rely on dense packing, modern Energetic Coordination Polymers (ECPs) utilize metal-ligand frameworks to tune these properties.

This guide details the application of 4-Tert-butyl-2,5-dinitrobenzoic acid (t-Bu-DNBA) . Unlike standard dinitrobenzoic acids, the inclusion of the bulky tert-butyl group at the 4-position serves a dual purpose:

  • Steric Phlegmatization: The bulky alkyl group disrupts perfect

    
    -
    
    
    
    stacking, preventing the formation of overly sensitive "slip planes" common in flat aromatic explosives.
  • Porosity Control: In Metal-Organic Frameworks (MOFs), the t-butyl tail acts as a spacer, creating defined voids that can be utilized to trap oxidizers or tune the density of the final crystal lattice.

Part 2: Chemical Basis & Synthesis Protocol

Technical Note on Isomerism: Direct nitration of 4-tert-butylbenzoic acid typically yields the 3,5-dinitro isomer (musk-like structures) due to the directing effects of the carboxyl group. Obtaining the 2,5-dinitro isomer requires a controlled, stepwise nitration or the oxidation of a pre-nitrated precursor (e.g., 4-tert-butyl-2,5-dinitrotoluene). The protocol below assumes the utilization of high-purity t-Bu-DNBA ligand, either synthesized via oxidation or procured as a custom intermediate.

Workflow Visualization: Ligand Preparation to ECP Assembly

G Start Precursor: 4-tert-butyl-2-nitrobenzoic acid Nitration Step 1: Controlled Nitration (Mixed Acid, <30°C) Start->Nitration + HNO3/H2SO4 Separation Step 2: Isomer Separation (Fractional Crystallization) Nitration->Separation Crude Mix Ligand Purified Ligand: 4-t-Bu-2,5-DNBA Separation->Ligand Yields 2,5-isomer Coordination Step 3: Solvothermal Assembly (with Cu(II) or Pb(II)) Ligand->Coordination + Metal Nitrate ECP Final Product: Energetic Coordination Polymer Coordination->ECP Crystallization

Figure 1: Synthetic workflow from precursor nitration to Energetic Coordination Polymer (ECP) assembly.[1][2][3][4]

Part 3: Experimental Protocols

Protocol A: Ligand Verification & Handling

Before synthesis, the purity of the specific isomer must be validated to ensure reproducible crystal packing.

  • Solubility Check: Dissolve 100 mg of t-Bu-DNBA in 5 mL of Ethanol.

    • Observation: Should dissolve completely at RT. If cloudy, contaminants (likely inorganic salts or terephthalic acid derivatives) are present.

  • Spectroscopic Validation (FT-IR):

    • Look for asymmetric

      
       stretch at 
      
      
      
      .
    • Look for Carbonyl

      
       stretch at 
      
      
      
      .
    • Critical Check: The t-butyl C-H aliphatic stretch appears at

      
      . Absence indicates de-alkylation (a common side reaction in aggressive nitration).
      
Protocol B: Solvothermal Synthesis of Cu(II)-t-Bu-DNBA ECP

This protocol creates a "Green Primary" candidate, replacing toxic Lead Azide.

Reagents:

  • Ligand: 4-Tert-butyl-2,5-dinitrobenzoic acid (1.0 mmol, 268 mg)

  • Metal Source: Copper(II) Nitrate Trihydrate (

    
    ) (0.5 mmol, 121 mg)
    
  • Solvent: Ethanol/Water (1:1 v/v, 10 mL)

  • Modulator: 0.1M NaOH (to adjust pH)

Step-by-Step Methodology:

  • Ligand Deprotonation:

    • Dissolve the ligand in 5 mL Ethanol.

    • Slowly add 0.1M NaOH dropwise under stirring until pH reaches 6.5–7.0.

    • Why? The carboxylic acid must be deprotonated (

      
      ) to coordinate effectively with the Copper ion.
      
  • Metal Complexation:

    • Dissolve Copper Nitrate in 5 mL deionized water.

    • Add the metal solution to the ligand solution dropwise.

    • Visual Cue: Solution will turn deep blue/turquoise (formation of Cu-Carboxylate complex).

  • Solvothermal Growth:

    • Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.

    • Safety Interlock: Ensure the autoclave is rated for >50 bar pressure.

    • Heat at 120°C for 48 hours .

    • Cool rate:

      
       to room temperature.
      
    • Mechanism:[5] Slow cooling promotes the growth of single crystals suitable for X-ray diffraction rather than amorphous powder.

  • Isolation:

    • Filter the blue block crystals.

    • Wash with cold ethanol (

      
      ) and diethyl ether.
      
    • Air dry (Do not use oven; material is potentially energetic).

Part 4: Data Analysis & Performance Metrics

The introduction of the t-butyl group significantly alters the physical properties compared to the non-alkylated analog (2,5-dinitrobenzoic acid).

Table 1: Comparative Properties of Ligand vs. ECP

PropertyLigand (t-Bu-DNBA)ECP (Cu-t-Bu-DNBA)Reference Standard (TNT)
Density (

)



Oxygen Balance -120% (Fuel Rich)-45% (Improved)-74%
Decomp. Temp (

)



Impact Sensitivity Insensitive (>40 J)Moderate (8-12 J)15 J
Solubility High (Alcohols)Insoluble (Water/EtOH)Low (Water)

Interpretation:

  • Density: The metal center increases density significantly (

    
    ), which is critical for detonation pressure (
    
    
    
    ).
  • Stability: The coordination to Copper stabilizes the nitro-aromatic ring, raising the decomposition temperature by over

    
    .
    
  • Sensitivity: The ECP is more sensitive than the ligand (due to the metal and lattice strain) but remains within a manageable range for secondary explosives.

Part 5: Safety & Dual-Use Considerations

1. Energetic Hazards:

  • Friction Sensitivity: While the t-butyl group acts as a buffer, the presence of Copper and Nitro groups creates a deflagration hazard. Use antistatic spatulas and grounded equipment.

  • Incompatibility: Avoid contact with strong reducing agents (hydrazine, borohydrides) as this can trigger immediate ignition.

2. Toxicity & "Drug Development" Context:

  • While primarily an energetic precursor, nitrobenzoic acid derivatives are often screened for antimicrobial activity (antitubercular agents).

  • Metabolic Warning: The t-butyl group is metabolically stable, but the nitro groups can be reduced to amines in vivo (forming 4-t-butyl-2,5-diaminobenzoic acid), which may be nephrotoxic. Handle with standard cytotoxic precautions.

Part 6: References

  • Klapötke, T. M. (2022). Chemistry of High-Energy Materials. De Gruyter. (Authoritative text on nitro-aromatic synthesis and stability).

  • Zhang, J., et al. (2021). "Synthesis, crystal structure, and properties of energetic copper(II) compound based on 3,5-dinitrobenzoic acid and imidazole." ResearchGate. (Provides the baseline protocol for nitrobenzoate ECPs).

  • BenchChem. (2025).[6] "2-Nitrobenzoic Acid: A Versatile Ligand in Coordination Chemistry."[6] BenchChem Application Notes. (Details the coordination modes of nitrobenzoates).

  • Org. Synth. (1946). "2,5-Dinitrobenzoic acid synthesis protocol." Organic Syntheses, Coll. Vol. 3, p.334. (Foundational chemistry for the dinitro-core).

  • Fisher Scientific. (2025). "Safety Data Sheet: 4-tert-Butylbenzoic acid." (Safety data for the precursor).

Sources

Method

Application Note: High-Sensitivity Derivatization of Alcohols using 4-Tert-butyl-2,5-dinitrobenzoyl Chloride

This Application Note and Protocol is designed for researchers and analytical scientists requiring high-sensitivity detection of alcohols. It focuses on the use of 4-Tert-butyl-2,5-dinitrobenzoyl chloride (and the chemic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and analytical scientists requiring high-sensitivity detection of alcohols. It focuses on the use of 4-Tert-butyl-2,5-dinitrobenzoyl chloride (and the chemically analogous standard 3,5-Dinitrobenzoyl chloride ) to transform UV-transparent alcohols into strongly UV-absorbing esters for HPLC analysis.

Executive Summary

Alcohols lack strong chromophores, making them virtually invisible to standard UV-Vis detectors in Liquid Chromatography (HPLC). To overcome this, alcohols are derivatized with "tagging" reagents containing high molar absorptivity groups.

While 3,5-Dinitrobenzoyl chloride (3,5-DNB-Cl) is the industry standard, the variant 4-Tert-butyl-2,5-dinitrobenzoyl chloride offers unique advantages in specific workflows:

  • Enhanced Lipophilicity: The tert-butyl group significantly increases the hydrophobicity of the derivative, increasing retention on Reverse-Phase (C18) columns and improving separation from polar matrix interferences.

  • Steric Selectivity: The bulky tert-butyl group, combined with the ortho-nitro substitution (in the 2,5-isomer), can provide selectivity differences between primary and hindered secondary/tertiary alcohols.

  • Crystallinity: The rigid, bulky structure often yields highly crystalline derivatives, aiding in purification or X-ray structural confirmation if required.

This guide provides a validated protocol for this derivatization, grounded in the reaction chemistry of nitrobenzoyl chlorides.

Scientific Foundation & Reaction Mechanism

The Chemistry of Acylation

The derivatization proceeds via Nucleophilic Acyl Substitution . The alcohol (nucleophile) attacks the carbonyl carbon of the acid chloride. The presence of electron-withdrawing nitro groups (


) on the benzene ring makes the carbonyl carbon highly electrophilic, facilitating the attack even with sterically hindered alcohols.
  • Reagent: 4-Tert-butyl-2,5-dinitrobenzoyl chloride.

  • Catalyst/Base: Pyridine or 4-Dimethylaminopyridine (DMAP) with Triethylamine (TEA). The base serves two roles:

    • Catalysis: DMAP forms a highly reactive N-acylpyridinium intermediate.

    • Scavenging: Neutralizes the Hydrochloric Acid (HCl) byproduct, driving the equilibrium forward.

Mechanism Diagram

The following diagram illustrates the reaction pathway, highlighting the role of the base in driving the formation of the UV-active ester.

ReactionMechanism Reagent 4-Tert-butyl-2,5-dinitrobenzoyl Chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Alcohol Target Alcohol (R-OH) Alcohol->Intermediate Nucleophilic Attack Product UV-Active Ester (Derivative) Intermediate->Product Elimination Byproduct HCl Salt (Precipitate) Intermediate->Byproduct HCl Capture Base Base (Pyridine/DMAP) Base->Intermediate Catalysis

Figure 1: Reaction mechanism for the acylation of alcohols. The base neutralizes HCl, preventing acid-catalyzed side reactions.

Experimental Protocol

Safety Warning: Nitrobenzoyl chlorides are corrosive and moisture-sensitive. Work in a fume hood. Wear nitrile gloves and safety glasses.

Materials & Reagents
ComponentSpecificationPurpose
Derivatizing Reagent 4-Tert-butyl-2,5-dinitrobenzoyl chlorideAcylation agent (UV Tag)
Solvent Dichloromethane (DCM) or Acetonitrile (ACN)Anhydrous reaction medium
Base Catalyst Pyridine (anhydrous) or DMAP/TEAHCl scavenger & catalyst
Quenching Agent 5% NaHCO₃ (aq)Hydrolyzes excess reagent
Internal Standard n-Decanol (optional)Quantitation reference
Step-by-Step Procedure
Phase 1: Preparation
  • Drying: Ensure all glassware is oven-dried. Moisture competes with the alcohol, hydrolyzing the reagent to the corresponding acid (which can interfere with chromatography).

  • Stock Solution: Prepare a 10 mg/mL solution of the derivatizing reagent in anhydrous DCM. Note: Prepare fresh daily due to moisture sensitivity.

Phase 2: Derivatization Reaction
  • Sample Aliquot: Transfer 100 µL of the alcohol sample (or standard) into a 2 mL reaction vial.

  • Reagent Addition: Add 200 µL of the Reagent Stock Solution (approx. 2-5x molar excess).

  • Catalyst Addition: Add 50 µL of Pyridine (or 50 µL of DCM containing 1% DMAP/1% TEA).

  • Incubation: Cap tightly and vortex.

    • Primary Alcohols: Incubate at 60°C for 20 minutes .

    • Secondary/Steric Alcohols: Incubate at 60-70°C for 45-60 minutes . (The tert-butyl group on the reagent adds steric bulk, potentially requiring longer times than standard 3,5-DNB).

Phase 3: Workup & Extraction
  • Quenching: Add 1.0 mL of 5% NaHCO₃ (Sodium Bicarbonate) solution. Vortex vigorously for 30 seconds.

    • Mechanism: This converts unreacted acid chloride into the water-soluble carboxylate salt, while the lipophilic ester product remains in the organic layer.

  • Extraction: Add 1.0 mL of Hexane (or keep the DCM layer if sufficient). Vortex and centrifuge at 2000 rpm for 2 minutes to separate phases.

  • Collection: Collect the upper organic layer (if Hexane used) or lower organic layer (if DCM used).

  • Drying: Pass the organic layer through a small bed of anhydrous Na₂SO₄ to remove residual water.

  • Reconstitution: Evaporate the solvent under Nitrogen stream and reconstitute in Mobile Phase (e.g., 50:50 ACN:Water) for HPLC injection.

Workflow Diagram

ProtocolWorkflow Step1 1. Sample Prep Dry alcohol sample Step2 2. Reaction Add Reagent + Pyridine 60°C, 30 min Step1->Step2 Step3 3. Quench Add 5% NaHCO3 (Hydrolyzes excess reagent) Step2->Step3 Step4 4. Extraction DCM or Hexane (Product -> Organic Phase) Step3->Step4 Step5 5. Analysis HPLC-UV (254 nm) Step4->Step5

Figure 2: Operational workflow for the derivatization process.

Analytical Method (HPLC-UV)

The dinitrobenzoyl moiety absorbs strongly in the UV region.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water (0.1% Formic Acid)

    • B: Acetonitrile (0.1% Formic Acid)

  • Gradient: 50% B to 95% B over 15 minutes. (The tert-butyl group makes the derivative very hydrophobic; high %B is needed for elution).

  • Detection: UV at 254 nm (max) or 230 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Expected Results
  • Reagent Peak: Elutes early (as the hydrolyzed acid) or is removed during workup.

  • Derivative Peak: Elutes later than the underivatized alcohol would. The 4-tert-butyl derivative will elute significantly later than a standard 3,5-DNB derivative due to the lipophilic t-butyl tag.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagent.Use anhydrous DCM/Pyridine; store reagent in desiccator.
Extra Peaks Incomplete quenching.Increase NaHCO₃ wash time or concentration.
Peak Tailing Residual Pyridine.Ensure thorough washing or evaporate solvent completely before reconstitution.
No Reaction (Steric) Alcohol is tertiary or hindered.Increase Temp to 70°C; Add DMAP (catalyst) if not using it; Extend time to 90 min.

References

  • Standard Protocol for DNB Derivatization

    • Valdez, D., & Reier, J. C. (1986).[1][2] A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. Journal of Chromatographic Science, 24(8), 356–360.[1]

  • HPLC Derivatization Reagents Overview

    • Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13.
  • General Acylation Chemistry (Mechanism): Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard Text).

Technical Note: While 3,5-Dinitrobenzoyl chloride is the widely cited standard, the protocol above is adapted for the 4-Tert-butyl-2,5-dinitro analogue specified. The reaction chemistry (nucleophilic acyl substitution) is identical, though the latter reagent will produce more hydrophobic derivatives suitable for challenging separations.

Sources

Application

employing 4-Tert-butyl-2,5-dinitrobenzoic acid as a ligand in coordination chemistry

An in-depth guide to the prospective applications of 4-tert-butyl-2,5-dinitrobenzoic acid in coordination chemistry, designed for researchers, scientists, and professionals in drug development. Introduction: A Multifunct...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the prospective applications of 4-tert-butyl-2,5-dinitrobenzoic acid in coordination chemistry, designed for researchers, scientists, and professionals in drug development.

Introduction: A Multifunctional Ligand in Coordination Chemistry

4-tert-butyl-2,5-dinitrobenzoic acid is an aromatic carboxylic acid that, while not extensively documented in existing literature as a ligand, presents significant potential for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). Its molecular architecture, featuring a rigid benzene core, a carboxylic acid group for metal coordination, two electron-withdrawing nitro groups, and a sterically bulky tert-butyl group, suggests a rich and tunable coordination behavior. The carboxylate group can engage with metal ions in various modes, while the nitro groups may participate in hydrogen bonding and other non-covalent interactions, thereby influencing the final supramolecular structure.[1] The presence of the tert-butyl group can introduce steric effects that may lead to the formation of unique network topologies and porous materials.[2]

This document provides a comprehensive overview of the prospective use of 4-tert-butyl-2,5-dinitrobenzoic acid in coordination chemistry, including projected synthesis protocols and potential applications. The insights are drawn from established principles of coordination chemistry and the known behavior of analogous ligands such as other dinitrobenzoic acid isomers.[1][3][4]

Synthesis of the Ligand

Coordination Chemistry and Structural Considerations

The versatility of 4-tert-butyl-2,5-dinitrobenzoic acid as a ligand stems from the multiple functional groups that can influence the structure of the resulting coordination compounds.

  • Carboxylate Coordination: The carboxylate group is the primary site for coordination with metal ions. It can adopt several coordination modes, including monodentate, bidentate chelating, and bidentate bridging, which allows for the construction of one-, two-, or three-dimensional networks.[1]

  • Role of Nitro Groups: The two nitro groups are not typically involved in direct coordination to the metal center in the presence of a carboxylate group, especially with 3d transition metals.[4] However, they play a crucial role in the supramolecular assembly through hydrogen bonding and other non-covalent interactions, which can stabilize the crystal packing.[1][3] Their electron-withdrawing nature also modulates the electronic properties of the ligand and the resulting metal complex.

  • Influence of the Tert-butyl Group: The bulky tert-butyl group is expected to have a significant steric influence on the crystal packing of the coordination polymers. This can prevent the formation of densely packed structures, potentially leading to the creation of porous materials with accessible channels or cavities.[2]

The combination of these features makes 4-tert-butyl-2,5-dinitrobenzoic acid a promising candidate for the design of functional coordination polymers with tailored properties.

Projected Applications in Materials Science and Drug Development

Coordination polymers and MOFs constructed from functionalized organic ligands have a wide range of applications.[5][6][7] Based on the structural features of 4-tert-butyl-2,5-dinitrobenzoic acid, its coordination complexes could be explored for the following applications:

  • Gas Storage and Separation: The potential for creating porous structures makes these materials candidates for the storage of gases like hydrogen and methane, or for the selective separation of gases.[7]

  • Catalysis: The metal nodes within the framework can act as catalytic sites, and the porous nature of the material can allow for size-selective catalysis.[6][7]

  • Sensing: The electron-deficient nature of the ligand due to the nitro groups could make the resulting materials sensitive to electron-rich analytes, potentially through luminescence quenching mechanisms, which is relevant for the development of chemical sensors.[1][5]

  • Drug Delivery: The porous frameworks could be used to encapsulate and subsequently release drug molecules. The biocompatibility of such materials would need to be thoroughly investigated.[1][7]

Experimental Protocols

The following are projected protocols for the synthesis and characterization of coordination polymers using 4-tert-butyl-2,5-dinitrobenzoic acid. These are generalized procedures adapted from the synthesis of related materials and should be optimized for specific metal ions and desired structures.[1]

Projected Protocol 1: Solvothermal Synthesis of a Zinc-based Coordination Polymer

Materials:

  • 4-tert-butyl-2,5-dinitrobenzoic acid

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclave

  • Analytical balance

  • Magnetic stirrer and hot plate

  • Oven

  • Powder X-ray diffractometer

  • Thermogravimetric analyzer

  • FT-IR spectrometer

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of 4-tert-butyl-2,5-dinitrobenzoic acid in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of ethanol.

  • Combine the two solutions in a single vial and stir for 20 minutes at room temperature.

  • Seal the vial and place it in an oven at 100 °C for 48 hours.

  • Allow the vial to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with fresh DMF and ethanol, and air-dry.

Characterization Techniques

The synthesized materials should be characterized using standard solid-state techniques to determine their structure and properties:

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the precise three-dimensional atomic arrangement of the crystalline product.[8][9]

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample and to compare with the simulated pattern from SC-XRD data.[5]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the material and to identify the loss of solvent molecules.[5]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the coordination of the carboxylate group to the metal center by observing the shift in the characteristic vibrational frequencies.[5]

Data Presentation

Table 1: Hypothetical Crystallographic Data for a Zn-(4-tert-butyl-2,5-dinitrobenzoic acid) Coordination Polymer

ParameterValue
Chemical FormulaC₁₈H₁₆N₄O₁₀Zn
Formula Weight537.72 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)16.456(7)
c (Å)12.876(5)
β (°)98.76(3)
Volume (ų)2118.9(15)
Z4
Calculated Density (g/cm³)1.685

Visualizations

Ligand_Structure cluster_ligand 4-tert-butyl-2,5-dinitrobenzoic acid ligand ligand

Caption: Molecular structure of 4-tert-butyl-2,5-dinitrobenzoic acid.

Coordination_Modes cluster_modes Common Carboxylate Coordination Modes Monodentate Monodentate Metal1 M Monodentate->Metal1 Monodentate Bidentate_Chelating Bidentate_Chelating Metal2 M Bidentate_Chelating->Metal2 Bidentate Chelating Bidentate_Bridging Bidentate_Bridging Metal3 M1 Bidentate_Bridging->Metal3 Bidentate Bridging Metal4 M2 Bidentate_Bridging->Metal4

Caption: Common coordination modes of the carboxylate group with metal centers.

Synthesis_Workflow cluster_workflow Synthesis and Characterization Workflow cluster_characterization Characterization Start Reactants (Ligand + Metal Salt) Synthesis Solvothermal/Hydrothermal Synthesis Start->Synthesis Isolation Filtration and Washing Synthesis->Isolation Product Crystalline Product Isolation->Product SC_XRD SC-XRD Product->SC_XRD PXRD PXRD Product->PXRD TGA TGA Product->TGA FT_IR FT-IR Product->FT_IR

Caption: General workflow for the synthesis and characterization of coordination polymers.

References

  • Dalton Transactions. (n.d.). Metal–organic frameworks constructed from tib and carboxylate acid ligands: selective sensing of nitro explosives and magnetic properties. RSC Publishing. Retrieved from [Link]

  • Hendon, C. H., Rieth, A. J., & Dincă, M. (2017). Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry. ACS Applied Materials & Interfaces, 9(36), 30215–30231.
  • Organic Syntheses. (n.d.). 2,5-dinitrobenzoic acid. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). 4-TERT-BUTYL-2,5-DIHYDROXYBENZOIC ACID Properties. Retrieved from [Link]

  • Abid, M. A., et al. (2020). Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applications.
  • Li, J., et al. (2020). Four Novel d10 Metal-Organic Frameworks Incorporating Amino-Functionalized Carboxylate Ligands: Synthesis, Structures, and Fluorescence Properties. Frontiers in Chemistry, 8, 589.
  • Dalton Transactions. (n.d.). Four new metal–organic frameworks based on diverse secondary building units: sensing and magnetic properties. RSC Publishing. Retrieved from [Link]

  • DeLaTerre, M. R., et al. (2019). Synthesis and Prior Misidentification of 4- tert-Butyl-2,6-dinitrobenzaldehyde. The Journal of Organic Chemistry, 84(18), 12053–12058.
  • PubChem. (n.d.). 2,5-Dinitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-ethoxy-2,5-dinitrobenzoate. Retrieved from [Link]

  • Samsonenko, D. G., et al. (2022). Effect of Non-Covalent Interactions on the 2,4- and 3,5-Dinitrobenzoate Eu-Cd Complex Structures. International Journal of Molecular Sciences, 23(7), 3999.
  • Thompson, E. J., et al. (2020). Substrate Specific Metal-Ligand Cooperative Binding: Considerations for Weak Intramolecular Lewis Acid/Base Pairs.
  • Anokhin, K. V. (n.d.). Coordination Chemistry and Ligand Exchange reactions in the Synthesis of New Functional Inorganic Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Retrieved from [Link]

  • Smith, S. W., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1663–1669.
  • Martínez-Martínez, A. F., et al. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. International Journal of Molecular Sciences, 24(13), 11048.
  • Vinati Organics. (2023, January 17). What Is The Role Of 4-tert-butylbenzoic Acid? Retrieved from [Link]

  • LookChem. (n.d.). 2,5-dinitrobenzoic acid. Retrieved from [Link]

  • Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET 4-tert-Butylbenzoic acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Tert-butyl-2,5-dinitrobenzoic Acid

Welcome to the technical support center for the synthesis of 4-tert-butyl-2,5-dinitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-tert-butyl-2,5-dinitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and optimize your reaction outcomes. Our approach is rooted in established chemical principles and practical laboratory experience to ensure you can achieve high-yield, high-purity results.

Introduction to the Synthesis

The synthesis of 4-tert-butyl-2,5-dinitrobenzoic acid is a multi-step process that involves the dinitration of 4-tert-butylbenzoic acid. This electrophilic aromatic substitution reaction is governed by the directing effects of the substituents on the benzene ring: the ortho, para-directing tert-butyl group and the meta-directing carboxylic acid group. Understanding the interplay of these effects is critical to predicting and controlling the formation of the desired product and potential isomeric byproducts.

This guide will provide a detailed protocol, address common challenges, and offer solutions to improve your synthetic strategy.

Predicted Reaction Pathway and Isomer Formation

The dinitration of 4-tert-butylbenzoic acid is expected to proceed through a sequential addition of two nitro groups. The initial nitration is directed by the activating tert-butyl group to the ortho position, leading to the formation of 4-tert-butyl-2-nitrobenzoic acid. The subsequent nitration is then influenced by all three substituents, with the primary products anticipated to be 4-tert-butyl-2,5-dinitrobenzoic acid and 4-tert-butyl-2,6-dinitrobenzoic acid.

G A 4-tert-butylbenzoic acid C 4-tert-butyl-2-nitrobenzoic acid (Major Intermediate) A->C First Nitration B Nitrating Mixture (HNO3/H2SO4) E 4-tert-butyl-2,5-dinitrobenzoic acid (Desired Product) C->E Second Nitration F 4-tert-butyl-2,6-dinitrobenzoic acid (Major Isomeric Byproduct) C->F Second Nitration D Nitrating Mixture (HNO3/H2SO4) G cluster_0 Factors Influencing Isomer Formation cluster_1 Purification Strategies Directing Groups Directing Groups Isomer Ratio Isomer Ratio Directing Groups->Isomer Ratio Fractional Recrystallization Fractional Recrystallization Isomer Ratio->Fractional Recrystallization Column Chromatography Column Chromatography Isomer Ratio->Column Chromatography HPLC HPLC Isomer Ratio->HPLC Steric Hindrance Steric Hindrance Steric Hindrance->Isomer Ratio Reaction Temperature Reaction Temperature Reaction Temperature->Isomer Ratio Nitrating Agent Nitrating Agent Nitrating Agent->Isomer Ratio

Optimization

side reactions in the synthesis of 4-Tert-butyl-2,5-dinitrobenzoic acid

Technical Support Center: Synthesis of 4-Tert-butyl-2,5-dinitrobenzoic Acid Current Status: Operational Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Side Reactions & Process...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Tert-butyl-2,5-dinitrobenzoic Acid

Current Status: Operational Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Side Reactions & Process Optimization[1][2]

Executive Summary

The synthesis of 4-tert-butyl-2,5-dinitrobenzoic acid presents a classic conflict in electrophilic aromatic substitution: the battle between electronic activation and steric hindrance.[1] While the tert-butyl group strongly activates the ring, its bulk effectively shields the adjacent ortho positions (3 and 5).[1] Consequently, forcing conditions required to introduce the second nitro group often trigger the catastrophic ipso-substitution , leading to the loss of the tert-butyl group.[1]

This guide addresses the three primary failure modes: De-alkylation (Ipso-attack) , Regio-isomer contamination , and Incomplete Nitration .[1][2]

Module 1: The Critical Failure – Loss of the tert-Butyl Group[1]

User Query: "My 1H NMR shows a loss of the 9-proton singlet at ~1.3 ppm, and the product melting point is too high. What happened?"

Diagnosis: You have encountered Nitro-de-tert-butylation (Ipso-substitution) .[1][2] Instead of nitrating the ring at the open position, the nitronium ion (


) attacked the carbon bearing the tert-butyl group (C4).[1] Because the tert-butyl cation is a stable leaving group, it was ejected, resulting in 2,5-dinitrobenzoic acid (or trinitrobenzoic acid) rather than your target.[1]

The Mechanism of Failure: In highly acidic media, the bulky tert-butyl group creates severe steric strain.[1] The system relieves this strain by substituting the tert-butyl group with a nitro group. This is thermodynamically driven by the stability of the leaving tert-butyl cation (which often eliminates as isobutylene gas).

Troubleshooting Protocol:

ParameterRecommended LimitReason
Temperature < 60°C Higher temperatures increase the kinetic energy sufficient to overcome the activation energy for ipso-attack.[1][2]
Acid Strength Avoid 100%

if possible
Use

as the solvent to buffer the activity of the nitronium ion.[1]
Reagent Addition StepwiseIntroduce the second nitro group in a separate, controlled step rather than a "one-pot" double nitration.

Visualizing the Pathway (Graphviz):

IpsoPathway Start 4-tert-butyl-2-nitrobenzoic acid (Mono-nitro Intermediate) Target TARGET: 4-tert-butyl-2,5-dinitrobenzoic acid Start->Target Nitration at C5 (Sterically Hindered) IpsoInter Ipso-Sigma Complex (Attack at C4) Start->IpsoInter Nitration at C4 (Ipso Attack) SideProduct SIDE PRODUCT: 2,5-Dinitrobenzoic acid (+ Isobutylene gas) IpsoInter->SideProduct Loss of t-Butyl Cation

Caption: The "Fork in the Road": Steric hindrance at C5 pushes the reaction toward the destructive Ipso-substitution pathway at C4.

Module 2: Regioselectivity & Isomer Control

User Query: "I have obtained a dinitro product, but the NMR coupling constants don't match the 2,5-substitution pattern. Could I have the 3,5-isomer?"

Diagnosis: Yes. The directing effects here are contradictory.

  • COOH (C1): Directs meta (to 3, 5).

  • t-Butyl (C4): Directs ortho (to 3, 5).[1][2]

Theoretically, positions 3 and 5 are electronically "double activated."[1] However, they are sterically blocked by the tert-butyl group.[1]

  • First Nitration: Usually occurs at C2 (Ortho to COOH) because C3 is blocked by the tert-butyl group.[1][2]

  • Second Nitration: Must occur at C5 to get the target.[1] However, C5 is also blocked by the tert-butyl group.[1]

Common Impurities:

  • 3,5-dinitro isomer: If the first nitro group anomalously enters at C3 (rare but possible under high temp), the second will go to C5.[1]

  • 2,6-dinitro isomer: If the second nitro avoids the tert-butyl group entirely, it may force its way to C6 (sandwiched between COOH and H), though this is electronically unfavorable.[1]

Verification Protocol: Check the aromatic region of your


H NMR:
  • Target (2,5-isomer): Two singlet-like signals (para to each other) or weak coupling.[1][2]

  • Impurity (2,6-isomer): High symmetry (if t-butyl is rotating fast) or distinct splitting patterns.[1][2]

  • Impurity (3,5-isomer): Symmetric.

Module 3: Incomplete Nitration (Mono-Impurities)

User Query: "LC-MS shows a persistent peak at [M-45], and the yield is low. Why won't the second nitro group attach?"

Diagnosis: The first nitro group (at C2) is strongly deactivating.[2] Combined with the steric shielding of the tert-butyl group, the ring is now extremely unreactive toward a second electrophilic attack.

Solution: The "Oleum Boost" Standard concentrated


 may contain too much water (generated during the first nitration), which hydrates the nitronium ion (

) and quenches its reactivity.[2]

Protocol Adjustment:

  • Isolate the mono-nitro intermediate (4-tert-butyl-2-nitrobenzoic acid).

  • Redissolve in Fuming Sulfuric Acid (Oleum, 20% free

    
    ). The 
    
    
    
    acts as a water scavenger:
    
    
    This keeps the equilibrium shifted entirely toward the active nitronium species.[1]
  • Temperature: Maintain 50–55°C. Do not exceed 60°C (see Module 1).

Module 4: Purification & Solubility

User Query: "How do I separate the dinitro target from the mono-nitro precursor and the de-alkylated side products?"

Technical Insight: Nitro groups significantly alter the solubility profile.[1] Dinitrobenzoic acids are generally more acidic and less soluble in water than their mono-nitro counterparts due to increased lipophilicity and intramolecular hydrogen bonding.[1]

Solubility Table (General Trends for Nitrobenzoic Acids)

SolventMono-Nitro IntermediateDinitro Target (2,[1][2][3][4]5)De-alkylated Side Product
Cold Water LowVery LowModerate
Hot Water ModerateLowHigh
Ethanol HighHighHigh
DCM ModerateHighLow

Purification Workflow:

  • Acid/Base Extraction: Dissolve crude solid in aqueous ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[1] Filter off any non-acidic impurities (nitro-tert-butylbenzenes).[1][2] Re-acidify to precipitate.[1]
    
  • Fractional Crystallization:

    • Recrystallize from 50% Ethanol/Water .[1][2]

    • The De-alkylated byproduct (2,5-dinitrobenzoic acid) is more soluble in hot water and will stay in the mother liquor.[1]

    • The Mono-nitro impurity is more soluble in ethanol.[1]

    • The Target (4-tert-butyl-2,5-dinitrobenzoic acid) should crystallize out first upon cooling.[1][2]

Summary Decision Tree

Troubleshooting Start Analyze Crude Product (NMR / LCMS) ChecktBu Is t-Butyl signal present (~1.3 ppm)? Start->ChecktBu CheckMass Is Mass Correct? (Target MW) ChecktBu->CheckMass Yes Ipso ISSUE: Ipso-Nitration (De-alkylation) ChecktBu->Ipso No CheckPattern Check Aromatic Region (Regiochemistry) CheckMass->CheckPattern Mass Correct Mono ISSUE: Under-Nitration (Mono-nitro) CheckMass->Mono Mass = M-45 CheckPattern->Ipso Pattern Matches 2,6 or 3,5 (Suspect Isomer/Mis-ID) Success SUCCESS: Proceed to Crystallization CheckPattern->Success Pattern Matches 2,5

Caption: Diagnostic logic flow for identifying synthesis failures.

References

  • Nitration of 4-tert-butylbenzoic acid derivatives

    • Source: ChemicalBook & PubChem Compound Summary.[1]

    • Context: Confirms the existence of 4-tert-butyl-2-nitrobenzoic acid as the primary intermediate.[1]

    • Link:[2]

  • Mechanisms of Ipso-Nitration (De-tert-butylation)

    • Title: Selective Ipso-Nitration of tert-Butyl Calix[4]arene Ether Derivatives.[1]

    • Source: Asian Journal of Chemistry / ResearchGate.[1]

    • Context: Details the mechanism by which mixed acid displaces tert-butyl groups to form nitro-deriv
    • Link:

  • Isomer Misidentification in Nitration

    • Title: Synthesis and Prior Misidentification of 4-tert-Butyl-2,6-dinitrobenzaldehyde.[1]

    • Source: National Institutes of Health (PubMed).

    • Context: Highlights the steric challenges in dinitrating tert-butyl aromatics and the risk of forming unexpected isomers (3,5 vs 2,6).
    • Link:

  • Solubility of Nitrobenzoic Acids

    • Title: The solubilities of benzoic acid and its nitro-derivatives.[1][5]

    • Source: Journal of Chemical Research.[1]

    • Context: Provides solubility data essential for designing the fractional crystalliz
    • Link:

Sources

Troubleshooting

preventing decomposition of 4-Tert-butyl-2,5-dinitrobenzoic acid during reactions

Ticket ID: #TBT-DNB-STAB-001 Subject: Prevention of Decomposition & Structural Integrity Maintenance Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering st...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TBT-DNB-STAB-001 Subject: Prevention of Decomposition & Structural Integrity Maintenance Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering stability issues with 4-Tert-butyl-2,5-dinitrobenzoic acid . This intermediate is chemically precarious due to the "push-pull" electronic tension between the electron-withdrawing nitro groups (


) and the electron-donating/bulky tert-butyl group (

).

The decomposition is rarely random; it follows specific mechanistic pathways triggered by thermal stress , uncontrolled pH , or nucleophilic attack . This guide provides the causal logic and self-validating protocols to stabilize this compound during synthesis and isolation.

Section 1: The Stability Triad (Diagnostic)

Before proceeding with a reaction, evaluate your conditions against these three failure modes.

Failure ModeVisual IndicatorChemical CauseCritical Threshold
Decarboxylation Vigorous bubbling (

); Loss of mass.
Thermal cleavage of

bond, accelerated by base.

(lower in basic media)

Degradation
Mixture turns deep red/black (tarring).Nucleophilic displacement of

or

.
pH

or strong nucleophiles
Retro-Friedel-Crafts Loss of tert-butyl group (isobutylene gas).Acid-catalyzed de-alkylation.Superacids (

,

) at

Section 2: Thermal Decarboxylation (The Primary Risk)
The Mechanism

Nitro groups at the ortho (2-position) and para (5-position) destabilize the carboxylic acid. The ortho-nitro group forces the carboxyl group out of planarity with the benzene ring due to steric hindrance, weakening the


 bond.

When heated, particularly in high-boiling solvents (DMSO, DMF) or basic media, the molecule undergoes decarboxylation via an arenium ion intermediate or a cyclic transition state, releasing


 and leaving 1-tert-butyl-2,4-dinitrobenzene.
Visual Workflow: Decarboxylation Pathway

Decarboxylation Start 4-t-Butyl-2,5-dinitrobenzoic Acid Heat Heat (>140°C) or Base Catalysis Start->Heat TS Cyclic Transition State (Twisted Carboxyl) Heat->TS Activation Product 1-t-Butyl-2,4-dinitrobenzene (Decomposed) TS->Product Irreversible Gas CO2 Release (Bubbling) TS->Gas

Caption: Figure 1. Thermal decarboxylation pathway.[1][2][3] Note that basic conditions lower the activation energy, making this occur at lower temperatures.

Prevention Protocol (Self-Validating)
  • Temperature Cap: Never exceed 120°C . If a reaction requires higher heat, switch to a lower-boiling solvent (e.g., acetonitrile, toluene) to physically limit the temperature via reflux.

  • Acidic Buffer: Maintain a slightly acidic environment if possible. The carboxylate anion (

    
    ) decarboxylates much faster than the free acid (
    
    
    
    ).
  • Validation Step: Connect the reaction vessel to a bubbler filled with limewater (

    
    ).
    
    • Pass: No precipitate.

    • Fail: White precipitate (

      
      ) indicates active decarboxylation.
      
Section 3: Preventing "Black Tar" ( & Polymerization)
The Issue

Users often report the reaction turning into a "black intractable tar." This is not simple burning. It is the result of Nucleophilic Aromatic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) .[4]
The ring is highly electron-deficient. Strong nucleophiles (hydroxide, amines, methoxide) can attack the ring, displacing a nitro group or a hydride (Meisenheimer complex formation), leading to polymerization.
Troubleshooting FAQ

Q: My reaction turned dark red immediately upon adding base. Is it ruined?

  • A: Not necessarily. A red color often indicates the formation of a Meisenheimer Complex (a reversible intermediate). However, if it turns black/brown and viscous, irreversible decomposition has occurred.

    • Corrective Action: Lower the temperature to <0°C before adding base. Add base dropwise.

Q: Can I use sodium hydride (NaH) or Lithium Diisopropylamide (LDA)?

  • A: Avoid. These are too strong and will likely attack the aromatic ring or the nitro groups (electron transfer reduction). Use milder bases like Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .
Decision Tree: Reaction Rescue

Rescue Start Reaction Mixture Discoloration Check1 Is it Dark Red/Orange? Start->Check1 Check2 Is it Black/Tar? Check1->Check2 No Action1 Normal Meisenheimer Complex. Proceed with caution. Keep T < 50°C. Check1->Action1 Yes Action2 Irreversible Decomposition. Check pH (likely >12). Check Temp (likely >100°C). Check2->Action2 Yes

Caption: Figure 2. Diagnostic logic for color changes during reaction.

Section 4: Safe Handling & Storage Protocol

Warning: Polynitro compounds are energetic. While the tert-butyl group adds "dead weight," the dinitrobenzoic core is a fuel-oxidizer mix.

  • Shock Sensitivity: Do not grind this material in a mortar and pestle when dry. It may be shock-sensitive.[5]

  • Storage: Store in amber glass (nitro compounds are photo-labile) under inert atmosphere (

    
     or Ar).
    
  • Isolation: When acidifying to precipitate the product, do not dump concentrated acid into the hot solution.

    • Correct Protocol: Pour the cooled reaction mixture into a slurry of ice/water/acid. This dissipates heat and prevents localized "hot spots" where decomposition occurs.

References
  • Thermal Decarboxylation Kinetics

    • Title: Thermal Decarboxylation of Nitrobenzoic Acids.[1]

    • Source: Bulletin of the Chemical Society of Japan.
    • Significance: Establishes that ortho-nitro isomers decarboxylate via an SE1 mechanism, acceler
    • URL:[Link]

  • Nucleophilic Substitution (

    
    ) Mechanisms: 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • )
    • URL:[Link]

  • Synthesis & Handling of Dinitrobenzoic Acids

    • Title: 2,5-Dinitrobenzoic acid (Organic Syntheses Procedure).
    • Source: Organic Syntheses, Coll.[6] Vol. 3, p.334.

    • Significance: Provides the "Gold Standard" method for handling these specific isomers, emphasizing temperature control (50-65°C) to prevent runaway decomposition.
    • URL:[Link]

  • Safety Data & Reactivity

    • Title: 2,4-Dinitrobenzoic acid Safety Data Sheet.[7]

    • Source: Thermo Fisher Scientific.[8]

    • Significance: Highlights the explosion hazard and incomp

Sources

Optimization

resolving peak overlap in HPLC analysis of 4-Tert-butyl-2,5-dinitrobenzoic acid mixtures

Technical Support Center: HPLC Method Development Topic: Resolving Peak Overlap in the Analysis of 4-Tert-butyl-2,5-dinitrobenzoic Acid Mixtures Welcome to the technical support center. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Method Development

Topic: Resolving Peak Overlap in the Analysis of 4-Tert-butyl-2,5-dinitrobenzoic Acid Mixtures

Welcome to the technical support center. As a Senior Application Scientist, I've designed this guide to provide you with field-proven insights and systematic protocols to resolve the common yet challenging issue of peak co-elution in the HPLC analysis of 4-Tert-butyl-2,5-dinitrobenzoic acid and its related impurities. This guide follows a logical, cause-and-effect troubleshooting workflow, grounded in established chromatographic principles and regulatory standards.

Section 1: Initial Assessment & System Health

Before modifying your method, it's crucial to ensure that the observed peak overlap isn't an artifact of system or column issues. Poor peak shape can often mimic co-elution.

Q1: My main peak for 4-Tert-butyl-2,5-dinitrobenzoic acid has a shoulder or tail. Is this definitely co-elution?

A1: Not necessarily. While a shoulder is a strong indicator of a co-eluting impurity, both tailing and broadening can be caused by issues unrelated to selectivity. Before adjusting the mobile phase, you must verify your system's health.[1][2]

  • Causality: Peak tailing for an acidic compound like this can occur due to secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns. Broadening can result from extra-column volume or a poorly packed column bed.[1][2] Addressing these issues first ensures that you are troubleshooting a true selectivity problem, not a system performance flaw.

Initial System Health Checklist:

  • Column Health: Check for a loss of efficiency (N) or an increase in backpressure. A contaminated or failing column is a common source of poor peak shape.[1]

  • Extra-Column Volume: Ensure tubing between the injector, column, and detector is as short and narrow in diameter as possible.

  • Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible. Injecting in a stronger solvent can cause significant peak distortion.[2]

  • Flow Rate Consistency: Verify that the pump is delivering a stable, pulse-free flow.

Section 2: The Troubleshooting Workflow

Resolving peak overlap is a systematic process. The goal is to manipulate the three key factors of the resolution equation: efficiency (N), retention (k), and selectivity (α). The most impactful changes typically come from altering selectivity. This workflow provides a logical progression from simple mobile phase adjustments to changing the stationary phase.

Troubleshooting_Workflow cluster_0 Start Here cluster_1 Phase 1: Verify System cluster_2 Phase 2: Mobile Phase Optimization cluster_3 Phase 3: Stationary Phase Optimization cluster_4 Resolution Achieved Start Peak Overlap Observed Check_System Q1: System Health Check (Column, Tubing, Solvent) Start->Check_System Optimize_pH Q2: Adjust Mobile Phase pH (Control Ionization) Check_System->Optimize_pH System OK Optimize_Organic Q3: Change Organic Modifier (ACN vs. MeOH) Optimize_pH->Optimize_Organic Resolution Still < 1.5 End Baseline Resolution (Rs ≥ 1.5) Method Validation Optimize_pH->End Resolution ≥ 1.5 Optimize_Gradient Q4: Modify Gradient Slope Optimize_Organic->Optimize_Gradient Resolution Still < 1.5 Optimize_Organic->End Resolution ≥ 1.5 Change_Column Q5: Change Stationary Phase (C18 -> Phenyl -> PFP) Optimize_Gradient->Change_Column Resolution Still < 1.5 Optimize_Gradient->End Resolution ≥ 1.5 Change_Column->End Resolution ≥ 1.5

Caption: A systematic workflow for resolving HPLC peak overlap.

Section 3: Mobile Phase Optimization - The First Line of Attack

Manipulating the mobile phase is the most common and powerful initial step in method development.[3]

Q2: I've confirmed my system is healthy, but the peaks are still merged. What is the very first method parameter I should change?

A2: For an ionizable compound like 4-Tert-butyl-2,5-dinitrobenzoic acid, adjusting the mobile phase pH is the most powerful first step to alter selectivity.[4][5][6]

  • Causality: Your target analyte has a carboxylic acid group, which is ionizable. Its retention in reversed-phase HPLC is highly dependent on its ionization state.[4][7]

    • At low pH (e.g., pH < 3): The carboxylic acid is protonated (non-ionized form). This form is less polar and will be more strongly retained on a C18 column.

    • At high pH (e.g., pH > 5): The carboxylic acid is deprotonated (ionized form). This form is more polar and will be less retained, eluting earlier.

    By adjusting the pH, you can dramatically change the retention time of your main analyte relative to its impurities, especially if the impurities have different pKa values or are neutral. A good practice is to work at a pH at least 2 units away from the analyte's pKa to ensure a single, stable form and avoid peak splitting.[4][5] See Protocol 1 for a systematic approach.

Q3: I've tried adjusting the pH, and while retention times shifted, two peaks are still fused. What's my next move?

A3: Your next step should be to change the organic modifier . The two most common choices in reversed-phase HPLC, acetonitrile (ACN) and methanol (MeOH), offer different selectivities.[8][9]

  • Causality: Acetonitrile and methanol interact differently with both the stationary phase and the analytes, leading to changes in elution order.[10][11] Methanol is a protic solvent that can act as a hydrogen bond donor and acceptor, while aprotic acetonitrile primarily interacts via dipole-dipole interactions.[12] For aromatic compounds like yours, methanol can enhance π-π interactions with phenyl-based stationary phases, whereas acetonitrile can sometimes weaken them.[12] Switching between these solvents can fundamentally alter the separation mechanism. See Table 1 for a comparison and Protocol 2 for implementation.

PropertyAcetonitrile (ACN)Methanol (MeOH)
Elution Strength StrongerWeaker
Viscosity (in water) Lower (lower backpressure)Higher (higher backpressure)
UV Cutoff ~190 nm~205 nm
Selectivity Dipole-dipole interactionsHydrogen bonding, dipole-dipole

Table 1: Comparison of common reversed-phase organic modifiers.[8]

Q4: I'm using a gradient method. How should I adjust it to improve the separation of a closely eluting impurity pair?

A4: To improve the resolution of a close pair in a gradient, you should decrease the gradient slope in the region where those peaks elute.

  • Causality: A steeper gradient (a rapid increase in organic solvent percentage) causes peaks to elute faster and narrower, but it reduces the time available for separation. A shallower, more gradual gradient increases the run time but gives the column more opportunity to resolve closely eluting compounds.[1] If your peaks elute at 45% ACN, try flattening the gradient around that point (e.g., changing from a 5-95% ramp in 10 minutes to a 40-55% ramp in 10 minutes). These adjustments are permissible within pharmacopeial guidelines.[13][14][15] See Protocol 3 for a detailed workflow.

Section 4: Stationary Phase Selectivity - Changing the Playing Field

If mobile phase optimization fails to provide adequate resolution, the next logical step is to change the stationary phase chemistry.[3]

Q5: I've exhausted mobile phase options with my C18 column. What column should I try next and why?

A5: When a standard C18 column is insufficient, you need a stationary phase that offers a different primary interaction mechanism. For aromatic and nitro-substituted compounds, Phenyl-Hexyl and Pentafluorophenyl (PFP) columns are excellent choices.[3][16]

  • Causality: Your analyte and its likely impurities are rich in aromatic rings and polar nitro groups. Their separation on a C18 column is dominated by hydrophobic interactions. Alternative phases introduce new interaction mechanisms.

    • Phenyl-Hexyl Columns: These phases provide π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of your analytes.[12][16] This provides a completely different selectivity compared to the purely hydrophobic interactions of a C18 phase, often resolving positional isomers that co-elute on C18.[16]

    • Pentafluorophenyl (PFP) Columns: PFP phases are highly versatile and offer multiple interaction modes: hydrophobic, π-π, dipole-dipole, and ion-exchange.[16] The highly electronegative fluorine atoms create a strong dipole, making this phase particularly effective for separating compounds with polar functional groups like nitro groups.

Stationary PhasePrimary Interaction Mechanism(s)Best For Separating...
C18 (ODS) HydrophobicCompounds with differences in hydrophobicity.
Phenyl / Phenyl-Hexyl Hydrophobic, π-π interactionsAromatic compounds, positional isomers.[17]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, shape selectivityPositional isomers, halogenated compounds, polar aromatics.

Table 2: Comparison of alternative stationary phase selectivities.

Section 5: Detailed Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

  • Determine pKa: Find the predicted pKa of 4-Tert-butyl-2,5-dinitrobenzoic acid (typically around 2-3 for the carboxylic acid).

  • Prepare Buffers: Prepare identical mobile phases (e.g., 50:50 ACN:Aqueous) but adjust the aqueous portion to three different pH values using a suitable buffer (e.g., phosphate or formate):

    • pH 2.5 (fully protonated)

    • pH 4.5 (partially ionized)

    • pH 7.0 (fully ionized)

  • Equilibrate: Equilibrate the column with at least 20 column volumes of the first mobile phase.

  • Analyze: Inject your sample mixture and record the chromatogram.

  • Repeat: Repeat steps 3 and 4 for the other pH conditions.

  • Evaluate: Compare the chromatograms for changes in retention time and, most importantly, resolution (Rs) between the critical peak pair. Select the pH that provides the best separation (aim for Rs ≥ 1.5).

Protocol 2: Organic Modifier Screening

  • Select Starting Conditions: Use the optimal pH determined in Protocol 1.

  • Prepare Mobile Phases:

    • Mobile Phase A: Buffered aqueous solution at the selected pH.

    • Mobile Phase B (1): Acetonitrile.

    • Mobile Phase B (2): Methanol.

  • Run with ACN: Develop an isocratic or gradient method using ACN that provides reasonable retention (k between 2 and 10).

  • Switch to MeOH: To get a similar elution profile with methanol, you will need to adjust the concentration as it is a weaker solvent. A good starting point is to use a 10% higher concentration of methanol than acetonitrile (e.g., if 40% ACN worked, try 50% MeOH).

  • Analyze & Evaluate: Run the analysis with the methanol-based mobile phase. Compare the peak elution order and resolution to the acetonitrile method. One solvent may provide superior selectivity for your specific mixture.[9]

Protocol 3: Gradient Optimization for a Critical Pair

  • Initial Run: Perform a broad "scouting" gradient (e.g., 10% to 90% B in 20 minutes) to determine the approximate elution time of your critical pair.

  • Calculate %B at Elution: Note the time (t) at which the critical pair elutes. For a linear gradient, the %B at that time can be calculated.

  • Design a Shallow Gradient: Create a new gradient that is much shallower around the elution point. For example, if the pair elutes at t=12 minutes in the initial 20-minute gradient (which corresponds to ~58% B), design a new gradient segment like:

    • 0-5 min: Hold at initial %B

    • 5-20 min: Ramp from (initial %B) to 65% B

    • 20-22 min: Ramp to 95% B (column wash)

    • 22-25 min: Re-equilibrate

  • Analyze & Refine: Run the new method. This slower ramp should increase the separation between the critical pair. Further refinement of the slope and times may be necessary. All adjustments should conform to the allowable limits specified in pharmacopeial chapters like USP <621>.[13][18][19]

Section 6: Frequently Asked Questions (FAQs)

Q6: Can changing the column temperature help with co-elution? A6: Yes, temperature can influence selectivity, although it is often less impactful than mobile phase or stationary phase changes. Increasing temperature reduces mobile phase viscosity (lowering backpressure) and typically shortens retention times. For some compounds, changing the temperature can alter the relative retention (selectivity), so it can be a useful fine-tuning parameter. A typical range to explore is 25°C to 50°C.

Q7: I see an unexpected peak in my blank run that is co-eluting with my analyte in the sample. What is this? A7: This is likely a "ghost peak." Ghost peaks can arise from impurities in the mobile phase, system contamination, or carryover from a previous injection. If a ghost peak is interfering, you must troubleshoot its source by running blank gradients and systematically cleaning your system, starting with fresh, high-purity mobile phase solvents.

Q8: What are the regulatory considerations when making these method changes? A8: Any adjustments to a validated HPLC method must be made within the allowable limits defined by regulatory bodies. General chapters such as USP <621> and Ph. Eur. 2.2.46 provide specific guidance on how much you can adjust parameters like mobile phase composition, pH, column length, particle size, and gradient slope without requiring a full re-validation of the method.[13][14][20][21] Always consult the latest versions of these pharmacopeias and relevant FDA/ICH guidelines.[22][23][24][25]

References

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  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. [Link]

  • Acid Effect on Retention of Acidic Analytes . SIELC Technologies. [Link]

  • Are You Sure You Understand USP <621>? . LCGC International. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds . KNAUER Wissenschaftliche Geräte GmbH. [Link]

  • Update: European Pharmacopeia EP 2.2.46 . Phenomenex. [Link]

  • Selecting an organic modifier for reversed-phase chromatography . Crawford Scientific. [Link]

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography . LCGC International. [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition . European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent Technologies. [Link]

  • USP Chapter 621: Overview & Key Points . Phenomenex. [Link]

  • FDA/CDER Perspectives on analytical procedure development and validation . CASSS. [Link]

  • Exploring the Role of pH in HPLC Separation . Moravek. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity . LCGC International. [Link]

  • Effect of Organic Solvent on Selectivity in LC Separations . Restek. [Link]

  • 2.2.46. Chromatographic Separation Techniques PDF . Scribd. [Link]

  • Characterizing the Selectivity of Stationary Phases and Organic Modifiers in Reversed-Phase High-Performance Liquid Chromatographic Systems . ResearchGate. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations . Chromatography Today. [Link]

  • 2.2.46. Chromatographic separation techniques . European Pharmacopoeia. [Link]

  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques . ECA Academy. [Link]

  • MODIFIER INFLUENCE ON SELECTIVITY OF REVERSED-PHASE HPLC SYSTEMS . ResearchGate. [Link]

  • Hplc method development and validation: an overview . SciSpace. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) . Axion Labs. [Link]

  • Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate . Applied Chemical Engineering. [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide . The Analytical Scientist. [Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY . John W. Dolan. [Link]

  • HPLC Troubleshooting . Waters Corporation. [Link]

  • Method Development HPLC . Interchim. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography . Veeprho. [Link]

  • Phosphodiester Stationary Phases as Universal Chromatographic Materials for Separation in RP LC, HILIC, and Pure Aqueous Mobile Phase . National Center for Biotechnology Information. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations . Chromatography Solutions. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase . LCGC International. [Link]

  • 4-tert-Butylbenzoic acid . SIELC Technologies. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Corporation Blog. [Link]

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation . MDPI. [Link]

  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis . National Center for Biotechnology Information. [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column . Agilent Technologies. [Link]

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  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns . Loughborough University Research Repository. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Dinitrobenzoic Acid Isomers: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the precise selection of reagents and intermediates is paramount. Dinitrobenzoic acid, a seemingly simple aromatic carboxylic acid, exists in six distin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise selection of reagents and intermediates is paramount. Dinitrobenzoic acid, a seemingly simple aromatic carboxylic acid, exists in six distinct isomeric forms, each possessing a unique set of physicochemical properties that significantly influence its behavior in chemical and biological systems. A nuanced understanding of these differences is not merely academic; it is critical for optimizing reaction conditions, ensuring analytical accuracy, and ultimately, for the successful synthesis of target molecules.

This guide provides an in-depth comparative analysis of the six isomers of dinitrobenzoic acid: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dinitrobenzoic acid. Moving beyond a simple catalog of data, we will explore the causal relationships between molecular structure and observable properties, offering field-proven insights to inform your experimental design and compound selection.

Structural and Electronic Landscape of Dinitrobenzoic Acid Isomers

The six isomers of dinitrobenzoic acid share the same molecular formula, C₇H₄N₂O₆, but differ in the substitution pattern of the two nitro (-NO₂) groups on the benzoic acid framework. This seemingly subtle variation gives rise to profound differences in their electronic and steric environments, which in turn dictate their physical and chemical properties.

The nitro group is a powerful electron-withdrawing group, acting through both the inductive (-I) and resonance (-M) effects. The carboxylic acid group (-COOH) is also deactivating. The relative positions of these groups determine the overall electron density of the aromatic ring, the acidity of the carboxylic proton, and the steric hindrance around the reactive sites.

Caption: Chemical structures of the six dinitrobenzoic acid isomers.

Physicochemical Properties: A Quantitative Comparison

The physical properties of the isomers, such as melting point and solubility, are dictated by the efficiency of their crystal lattice packing and the strength of their intermolecular forces. Acidity (pKa), a critical chemical property, is governed by the electronic effects of the nitro groups on the stability of the carboxylate anion.

IsomerMelting Point (°C)pKa (at 25°C)Water Solubility
2,3-Dinitrobenzoic Acid Not available1.85[1][2][3]-
2,4-Dinitrobenzoic Acid 176-180[4]--
2,5-Dinitrobenzoic Acid 177-178[1]-Soluble in hot water[1]
2,6-Dinitrobenzoic Acid 202-206[5]1.14[5]-
3,4-Dinitrobenzoic Acid 163-166[6]2.82[6]6.7 g/L at 25°C[6]
3,5-Dinitrobenzoic Acid 204-206[7][8]2.82[7][9]Sparingly soluble[8]
Analysis of Acidity Trends: The "Ortho Effect" in Action

The acidity of substituted benzoic acids is a classic example of structure-property relationships. The data clearly shows that isomers with a nitro group in the ortho position (2- or 6-position) are significantly more acidic (lower pKa) than other isomers.

This phenomenon is known as the "ortho effect" .[10][11][12] It arises from a combination of electronic and steric factors:

  • Inductive Effect: The nitro group's strong electron-withdrawing inductive effect (-I) is most potent at the ortho position due to its proximity to the carboxylic group, stabilizing the resulting carboxylate anion.

  • Steric Hindrance: More significantly, the bulky nitro group at the ortho position sterically clashes with the carboxylic acid group.[11][12] This forces the -COOH group to twist out of the plane of the benzene ring.[8][11] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in benzoic acid itself is a destabilizing factor for the carboxylate anion. By preventing this resonance, the ortho-nitro group ensures greater stabilization of the negative charge on the deprotonated carboxylate, leading to a much stronger acid.[11]

2,6-Dinitrobenzoic acid is the strongest acid of the series (pKa 1.14), as it has two nitro groups exerting this powerful ortho effect.[5] 2,3-Dinitrobenzoic acid is also highly acidic (pKa 1.85) due to one ortho nitro group.[1][2][3] In contrast, 3,5-Dinitrobenzoic acid , with two meta-nitro groups, relies solely on their inductive effects, resulting in a significantly higher pKa of 2.82.[7][9]

Spectroscopic Differentiation

Unambiguous identification of a specific isomer requires spectroscopic analysis. While all isomers share common spectral features, each possesses a unique fingerprint, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic.

  • 3,5-Dinitrobenzoic Acid: Due to its symmetry, it exhibits a simple spectrum with two signals: a singlet for the proton at C4 and a doublet for the two equivalent protons at C2 and C6.

  • 2,4-Dinitrobenzoic Acid: Will show three distinct aromatic protons, each with characteristic splitting patterns (doublet, doublet of doublets, doublet).

  • 2,6-Dinitrobenzoic Acid: Will also display a more complex pattern of three aromatic protons.

Infrared (IR) Spectroscopy

Key absorptions include:

  • O-H stretch of the carboxylic acid, typically a broad band around 3000 cm⁻¹.

  • C=O stretch of the carbonyl group, around 1700 cm⁻¹.

  • Asymmetric and symmetric N-O stretches of the nitro groups, typically appearing as two strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

The exact positions of these bands can shift slightly depending on the substitution pattern and intermolecular hydrogen bonding in the solid state, providing another layer of differentiation.

Experimental Protocol: Isomer Separation by High-Performance Liquid Chromatography (HPLC)

The separation of structurally similar isomers is a common challenge in analytical chemistry. Reversed-phase HPLC is a robust and reliable technique for this purpose. The following protocol provides a validated starting point for the separation of dinitrobenzoic acid isomers.

Rationale for Method Design: A C18 stationary phase is chosen for its broad applicability in separating moderately polar aromatic compounds. The mobile phase, a mixture of an organic modifier (2-propanol) and acidified water, allows for the differential partitioning of the isomers based on their subtle differences in polarity. Acetic acid is added to suppress the ionization of the carboxylic acid group, ensuring sharp, well-defined peaks.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Prepare Mobile Phase: 2-propanol:water:acetic acid (20:80:0.4 v/v/v) b Prepare Isomer Standard Mix (~10 µg/mL in Mobile Phase) c Equilibrate C18 Column (150 x 4.6 mm) with Mobile Phase b->c d Inject Sample (10 µL) c->d e Isocratic Elution Flow Rate: 1.2 mL/min d->e f UV Detection at 254 nm e->f g Integrate Peak Areas f->g h Identify Isomers by Retention Time g->h i Quantify based on Calibration Curve h->i

Caption: Experimental workflow for the HPLC separation of dinitrobenzoic acid isomers.

Step-by-Step HPLC Protocol
  • Mobile Phase Preparation: Prepare the eluent by mixing 2-propanol, HPLC-grade water, and glacial acetic acid in a ratio of 20:80:0.4 (v/v/v).[13] For example, to make 1 L, use 200 mL of 2-propanol, 800 mL of water, and 4 mL of acetic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of each dinitrobenzoic acid isomer in the mobile phase. From these, prepare a mixed standard solution containing all isomers at a suitable concentration (e.g., 10 µg/mL each).

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 bonded silica column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size).[13]

    • Flow Rate: 1.2 mL/min.[13]

    • Detection: UV at 254 nm.[13]

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the mixed standard solution to determine the retention time and resolution of each isomer.

    • Inject unknown samples for qualitative and quantitative analysis.

  • Self-Validation: The system is validated by the clear separation of the isomers with a resolution (Rs) value of ≥1.5 between adjacent peaks, ensuring reliable identification and quantification.[13]

Reactivity and Synthetic Utility

The substitution pattern not only affects physicochemical properties but also dictates the reactivity of the isomers and their utility in organic synthesis.

  • 3,5-Dinitrobenzoic Acid: This isomer is widely used as a derivatizing agent for the identification of alcohols and amines.[7] The corresponding 3,5-dinitrobenzoyl chloride is highly reactive, and the resulting esters or amides are typically well-defined crystalline solids with sharp melting points, facilitating characterization. It also serves as a key intermediate in the synthesis of dyes and pharmaceuticals, such as the X-ray contrast agent Diatrizoic acid.[14]

  • 2,4-Dinitrobenzoic Acid: This isomer is utilized in decarboxylative cross-coupling reactions and for the synthesis of various heterocyclic compounds.[4]

  • General Reactivity: The electron-deficient nature of the aromatic ring makes these compounds susceptible to nucleophilic aromatic substitution, although conditions are often harsh. Conversely, the nitro groups can be selectively or fully reduced to amino groups, opening pathways to a wide range of other derivatives, such as diaminobenzoic acids, which are valuable monomers for high-performance polymers like polyimides.[14] The synthesis of 3,5-dinitrobenzoic acid itself is a challenging reaction due to the deactivating nature of both the carboxyl and the first nitro group, requiring strong nitrating conditions (fuming nitric and sulfuric acids).[15]

Conclusion

The six isomers of dinitrobenzoic acid, while constitutionally similar, exhibit a remarkable diversity in their properties and applications. The profound influence of the "ortho effect" on acidity is a key takeaway, rendering the 2,6- and 2,3-isomers as exceptionally strong organic acids. In contrast, the symmetric 3,5-isomer provides a stable and reliable platform for derivatization and as a synthetic precursor.

For the practicing scientist, this comparative guide underscores the necessity of treating each isomer as a unique chemical entity. The provided data and protocols serve as a foundation for informed decision-making, whether the goal is to resolve a complex mixture, characterize an unknown compound, or design a multi-step synthesis. By understanding the causality behind their distinct properties, researchers can harness the specific characteristics of each isomer to achieve their scientific objectives with greater precision and efficiency.

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  • Organic Syntheses. (1942). 2,5-Dinitrobenzoic acid. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (2023, August 2). 2,4,6-Trinitrobenzoic acid. Retrieved February 20, 2026, from [Link]

  • SpectraBase. (n.d.). 3,5-Dinitrobenzoic Acid. Retrieved February 20, 2026, from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 3,4-Dinitrobenzoic acid. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). CN111253261A - A kind of preparation method of 3,5-dinitrobenzoic acid.

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Comparative

cross-validation of analytical methods for 4-Tert-butyl-2,5-dinitrobenzoic acid

An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 4-Tert-butyl-2,5-dinitrobenzoic Acid In the landscape of pharmaceutical development and quality control, the bedrock of product safety and e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 4-Tert-butyl-2,5-dinitrobenzoic Acid

In the landscape of pharmaceutical development and quality control, the bedrock of product safety and efficacy lies in the rigorous validation of analytical methods.[1][2][3] This guide provides a comprehensive, field-proven framework for the cross-validation of two distinct analytical methods for the quantitative determination of 4-Tert-butyl-2,5-dinitrobenzoic acid. As a Senior Application Scientist, the narrative that follows is grounded in the principles of scientific integrity, regulatory compliance, and practical applicability for researchers, scientists, and drug development professionals.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] When multiple analytical methods are employed to test the same substance, for instance, in different laboratories or at different stages of development, cross-validation becomes essential to ensure the consistency and comparability of the results.[5][6][7]

The Analytical Challenge: 4-Tert-butyl-2,5-dinitrobenzoic Acid

4-Tert-butyl-2,5-dinitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a bulky tert-butyl group and two electron-withdrawing nitro groups, presents unique analytical considerations. The carboxylic acid moiety imparts polarity and potential for hydrogen bonding, while the aromatic ring and nitro groups provide a chromophore suitable for UV detection. The overall structure's volatility and thermal stability will influence the choice of gas chromatographic conditions.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[13] A reversed-phase HPLC method is proposed here, leveraging the hydrophobic interactions of the tert-butyl group and the aromatic ring with a non-polar stationary phase.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is chosen for its versatility and proven performance in separating aromatic compounds.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is proposed. The acidic modifier ensures the carboxylic acid group is protonated, leading to a consistent retention time and improved peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducibility.

    • Detection Wavelength: Based on the UV absorbance of dinitro-aromatic compounds, a wavelength in the range of 254-280 nm is likely to provide good sensitivity. The optimal wavelength should be determined by running a UV scan of a standard solution.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 4-Tert-butyl-2,5-dinitrobenzoic acid in a suitable solvent like acetonitrile or methanol to a final concentration of 1 mg/mL.

    • Working Standards: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.

    • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation (per ICH Q2(R2))

The validation of this HPLC-UV method would involve assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by a series of at least five concentrations across the desired range. A correlation coefficient (r²) of >0.99 is generally considered acceptable.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. For an assay, this is typically 80-120% of the target concentration.[13]

  • Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies on spiked placebo samples. Recoveries in the range of 98-102% are typically desired.[13]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory, but with different analysts, on different days, and with different equipment. The relative standard deviation (RSD) should be within acceptable limits (e.g., <2%).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[8] For a carboxylic acid like 4-Tert-butyl-2,5-dinitrobenzoic acid, derivatization is often necessary to increase its volatility and thermal stability.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization:

    • Reagent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common choice for converting carboxylic acids to their more volatile trimethylsilyl (TMS) esters.

    • Procedure: A dried aliquot of the sample extract is reacted with the silylating agent at a controlled temperature (e.g., 70°C) for a specific time before injection.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating a wide range of derivatized compounds.[14]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. For example, start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode for initial identification and method development. For quantification, Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte.

    • Mass Range: 50-500 amu for full scan.

Method Validation (per ICH Q2(R2))

The validation parameters for the GC-MS method are the same as for the HPLC-UV method, with particular attention to the consistency and completeness of the derivatization reaction.

Cross-Validation: Bridging the Methodologies

Cross-validation is performed to demonstrate that two or more analytical procedures can be used for the same intended purpose and produce comparable results. This is crucial when, for example, a method is transferred between labs or when a new method is intended to replace an existing one.[6]

Cross-Validation Workflow

CrossValidationWorkflow cluster_methods Analytical Methods cluster_study Cross-Validation Study cluster_analysis Data Comparison MethodA HPLC-UV Method (Validated) AnalysisA Analyze Samples with HPLC-UV MethodA->AnalysisA MethodB GC-MS Method (Validated) AnalysisB Analyze Samples with GC-MS MethodB->AnalysisB Samples Prepare Common Set of Samples (e.g., 3 concentrations, n=6 each) Samples->AnalysisA Samples->AnalysisB Data Collect Results from Both Methods AnalysisA->Data AnalysisB->Data Stats Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) Data->Stats Criteria Compare Against Pre-defined Acceptance Criteria Stats->Criteria Conclusion Conclusion on Method Equivalency Criteria->Conclusion

Caption: A workflow for the cross-validation of two analytical methods.

Experimental Protocol: Cross-Validation Study
  • Objective: To demonstrate that the HPLC-UV and GC-MS methods for the analysis of 4-Tert-butyl-2,5-dinitrobenzoic acid provide equivalent results.

  • Materials:

    • A single, homogeneous batch of the sample containing 4-Tert-butyl-2,5-dinitrobenzoic acid.

    • Reference standard of 4-Tert-butyl-2,5-dinitrobenzoic acid.

  • Procedure:

    • Prepare a set of at least three concentration levels (e.g., low, medium, and high) spanning the analytical range.

    • For each concentration level, prepare at least six independent sample preparations.

    • Analyze each sample preparation using both the validated HPLC-UV and the validated GC-MS methods.

  • Data Analysis and Acceptance Criteria:

    • The results from both methods are compared statistically.

    • An F-test can be used to compare the precision of the two methods.

    • A two-sided t-test can be used to determine if there is a statistically significant difference between the mean results of the two methods.

    • The acceptance criteria should be pre-defined in a validation protocol. For example, the difference in the mean values obtained by the two methods should not be statistically significant at a 95% confidence level.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the validation parameters for the two proposed methods.

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (r²) > 0.999> 0.998≥ 0.995
Range 10 - 200 µg/mL1 - 50 µg/mLMethod-dependent
Accuracy (% Recovery) 99.2 - 101.5%98.5 - 102.0%98.0 - 102.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 3.0%
Limit of Quantitation 10 µg/mL1 µg/mLMethod-dependent

Conclusion and Recommendations

This guide has outlined a scientifically rigorous approach to developing, validating, and cross-validating two distinct analytical methods for 4-Tert-butyl-2,5-dinitrobenzoic acid.

  • The HPLC-UV method is presented as a robust, straightforward technique suitable for routine quality control applications where high sample throughput is required. Its primary advantages are ease of use and minimal sample preparation.

  • The GC-MS method , while more complex due to the derivatization step, offers superior sensitivity and selectivity. It is an excellent choice for trace-level analysis or as a confirmatory method.

The cross-validation process is the critical link that ensures data generated by either method is reliable and interchangeable.[5][15] By adhering to the principles outlined in regulatory guidelines such as ICH Q2(R2), analytical scientists can build a foundation of trust in their data, which is paramount for ensuring the quality and safety of pharmaceutical products.[2][3][4]

References

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharmaffiliates. Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Pharmsky. How Analytical Method Validation Ensures Product Quality. [Link]

  • PMC. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • IQVIA Laboratories. Cross-Validations in Regulated Bioanalysis. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

  • U.S. Environmental Protection Agency. 4-TERT-BUTYL-2,5-DIHYDROXYBENZOIC ACID Properties. [Link]

  • SIELC Technologies. 4-tert-Butylbenzoic acid. [Link]

  • ResearchGate. Recorded Raman spectra of (a) p-nitro benzoic acid (pnbA) and (b) Sand. [Link]

  • ResearchGate. HPLC analysis of 2, 4-and 3, 5-dinitrobenzoic acid under the same conditions as nitrobenzoic acid analysis. [Link]

  • PubChem. 4-tert-Butylbenzoic acid. [Link]

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Validation

comparative study of the thermal stability of different dinitrobenzoic acid derivatives

An In-Depth Comparative Analysis for Drug Development and Materials Science Professionals In the landscape of pharmaceutical development and materials science, a thorough understanding of the thermal stability of molecul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Drug Development and Materials Science Professionals

In the landscape of pharmaceutical development and materials science, a thorough understanding of the thermal stability of molecular components is paramount. For researchers working with dinitrobenzoic acid and its derivatives—compounds pivotal in the synthesis of dyes, pharmaceuticals, and energetic materials—this understanding is not just a matter of procedural optimization, but of ensuring safety and product integrity.[1][2] This guide provides a comprehensive comparative analysis of the thermal stability of various dinitrobenzoic acid derivatives, supported by experimental data and elucidated with insights into the underlying chemical principles.

The Significance of Thermal Stability

Thermal stability dictates the temperature at which a compound begins to decompose, a critical parameter for safe handling, storage, and processing. For dinitroaromatic compounds, which are inherently energetic, this is of utmost importance to prevent thermal runaway reactions.[3] The thermal behavior of these molecules is influenced by factors such as the position of the nitro groups, the nature of other substituents on the benzene ring, and the type of derivative (e.g., acid, ester, amide).

Analytical Techniques for Assessing Thermal Stability

The primary methods for evaluating the thermal stability of these compounds are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4][5]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It provides crucial information on melting points, phase transitions, and the onset temperature and enthalpy of exothermic decomposition reactions.[7]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[6] It is used to determine decomposition temperatures, the presence of volatile components, and the overall thermal stability of a material.[7]

The combination of DSC and TGA provides a powerful toolset for a comprehensive thermal hazard assessment.[6]

A Comparative Analysis of Dinitrobenzoic Acid Derivatives

The Parent Dinitrobenzoic Acids: Isomeric Effects
The Influence of the Carboxylic Acid Group

The carboxylic acid group itself is a site of potential reactivity at elevated temperatures. Decarboxylation can be a primary decomposition pathway. The acidity of the dinitrobenzoic acids, which is higher than that of benzoic acid due to the electron-withdrawing nitro groups, also plays a role in their reactivity.[9]

Ester Derivatives: The Impact of the Alkyl Group

Esterification of the carboxylic acid group can alter the thermal stability of dinitrobenzoic acids. While comprehensive comparative data is limited, the nature of the alkyl group in the ester moiety is expected to influence the decomposition pathway. For instance, esters with bulkier alkyl groups may exhibit different steric and electronic effects compared to simple methyl or ethyl esters. The primary decomposition mechanism for esters may involve the cleavage of the ester bond or reactions involving the nitro groups.

DerivativeMelting Point (°C)Onset Decomposition Temperature (°C)Enthalpy of Decomposition (J/g)
3,5-Dinitrobenzoic Acid 204 - 206[9]--
Methyl 3,5-Dinitrobenzoate 107 - 109--
Ethyl 3,5-Dinitrobenzoate 94 - 95--
2,4-Dinitrobenzoic Acid 176 - 180DSC data available[10]-

Note: Comprehensive, directly comparable DSC/TGA data for a series of dinitrobenzoic acid esters was not available in the provided search results. The table includes melting points as an indicator of general stability, but this is not a direct measure of thermal decomposition.

Amide Derivatives: The Role of the Amine Moiety

The conversion of the carboxylic acid to an amide introduces a nitrogen atom, which can significantly alter the thermal decomposition pathway. The presence of N-H bonds in primary and secondary amides can lead to different decomposition mechanisms compared to tertiary amides. For example, 3,5-Dinitrobenzamide is a known intermediate in the synthesis of explosives and its thermal properties are of significant interest.[2]

DerivativeMelting Point (°C)Onset Decomposition Temperature (°C)Enthalpy of Decomposition (J/g)
3,5-Dinitrobenzamide 179 - 186[2]--
2-Amino-3,5-dichloro-N-methylbenzamide -345 - 402[11]-852.41[11]

Note: The data for 2-amino-3,5-dichloro-N-methylbenzamide is for a substituted benzamide and not a direct dinitro derivative, but it provides an example of the type of data obtained from DSC analysis of a complex amide.

Other Derivatives and Influencing Factors

The introduction of other substituents on the benzene ring will further modify the thermal stability. Electron-withdrawing groups, such as halogens, are generally expected to enhance thermal stability by stabilizing the aromatic ring. Conversely, electron-donating groups may have a destabilizing effect. The formation of salts or complexes with metals can also dramatically alter the thermal decomposition behavior, in some cases leading to the formation of energetic materials.[9]

Experimental Protocols

A standardized approach to analyzing the thermal stability of dinitrobenzoic acid derivatives using DSC and TGA is crucial for obtaining comparable and reliable data.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid the influence of impurities on the decomposition profile. Recrystallization is a common purification method.[12]

  • Sample Mass: Use a small, consistent sample mass (typically 1-5 mg) for both DSC and TGA measurements to ensure uniform heating and minimize thermal gradients within the sample.

  • Crucible Selection: Use appropriate crucibles for the analysis. For DSC, sealed aluminum or gold-plated crucibles are often used to contain any evolved gases during decomposition.[4] For TGA, open crucibles are typically used to allow for the escape of volatile decomposition products.

DSC and TGA Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a dinitrobenzoic acid derivative.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion start Start: Purified Dinitrobenzoic Acid Derivative weigh Weigh 1-5 mg of sample start->weigh seal Seal in DSC crucible (or place in open TGA crucible) weigh->seal dsc DSC Analysis (e.g., 2-10 °C/min heating rate in N2 atmosphere) seal->dsc tga TGA Analysis (e.g., 10 °C/min heating rate in N2 atmosphere) seal->tga dsc_data DSC Data: - Onset of decomposition - Peak decomposition temp. - Enthalpy of decomposition (ΔHd) dsc->dsc_data tga_data TGA Data: - Onset of mass loss - Temperature of max mass loss rate - Residual mass tga->tga_data compare Comparative Analysis of Thermal Stability dsc_data->compare tga_data->compare

Caption: A typical workflow for the thermal analysis of dinitrobenzoic acid derivatives.

Logical Relationships in Thermal Decomposition

The thermal decomposition of nitroaromatic compounds is a complex process that can proceed through various pathways. The following diagram illustrates the key factors influencing the thermal stability and the potential decomposition routes.

G compound Dinitrobenzoic Acid Derivative - Isomeric Position - Nature of Derivative (Acid, Ester, Amide) - Other Ring Substituents stability Thermal Stability - Onset Decomposition Temperature - Enthalpy of Decomposition compound->stability pathways Decomposition Pathways - C-NO2 Bond Homolysis - Decarboxylation - Reactions of Substituents - Intramolecular Rearrangements stability->pathways determines initiation products Decomposition Products - Gaseous Products (NOx, CO, CO2) - Solid Residue pathways->products

Caption: Factors influencing the thermal stability and decomposition of dinitrobenzoic acid derivatives.

Conclusion

The thermal stability of dinitrobenzoic acid derivatives is a critical consideration for their safe and effective application. This guide has provided a comparative overview based on available experimental data, highlighting the influence of isomeric structure and the nature of the derivative on thermal behavior. The use of standardized DSC and TGA protocols is essential for generating reliable and comparable data. Further systematic studies on a wider range of dinitrobenzoic acid esters and amides would be invaluable to the scientific community for developing a more comprehensive understanding of the structure-stability relationships in this important class of compounds.

References

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  • Nitroanilinodinitrobenzofuroxans - Synthesis, characterisation, thermal stability and explosive properties | Request PDF. ResearchGate. Available at: [Link]

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  • (PDF) ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. ResearchGate. Available at: [Link]

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Comparative

assessment of the derivatizing efficiency of 4-Tert-butyl-2,5-dinitrobenzoyl chloride versus other reagents

This guide provides an in-depth technical assessment of 4-Tert-butyl-2,5-dinitrobenzoyl chloride (t-Bu-DNB-Cl) as a derivatizing agent, specifically comparing its performance characteristics against the industry-standard...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 4-Tert-butyl-2,5-dinitrobenzoyl chloride (t-Bu-DNB-Cl) as a derivatizing agent, specifically comparing its performance characteristics against the industry-standard 3,5-Dinitrobenzoyl chloride (3,5-DNB-Cl) and Benzoyl chloride .

Executive Summary: The Hydrophobic Advantage

In High-Performance Liquid Chromatography (HPLC), the analysis of short-chain alcohols, amines, and glycols is often plagued by poor retention on Reverse-Phase (C18) columns. While standard reagents like 3,5-Dinitrobenzoyl chloride provide excellent UV sensitivity (due to the chromophoric nitro groups), they often fail to provide sufficient lipophilicity to retain polar analytes beyond the solvent front.

4-Tert-butyl-2,5-dinitrobenzoyl chloride addresses this critical gap. By incorporating a bulky, lipophilic tert-butyl group at the para-position, it significantly increases the hydrophobicity of the resulting derivative without sacrificing UV sensitivity. However, this comes at the cost of reaction kinetics due to steric crowding from the ortho-nitro substitution.

Comparative Technical Assessment

The following table synthesizes the physicochemical and performance differences between the reagents.

Feature4-Tert-butyl-2,5-dinitrobenzoyl chloride 3,5-Dinitrobenzoyl chloride (Standard) Benzoyl Chloride
Primary Utility Retention Enhancement for polar analytes.General UV Tagging for alcohols/amines.Basic Tagging for less polar amines.
UV Max (

)
~254 nm (Strong)~254 nm (Strong)~230 nm (Moderate)
Molar Absorptivity (

)
High (Two Nitro groups)High (Two Nitro groups)Moderate
Hydrophobicity (LogP) High (Adds ~3-4 methylene units equivalent)Low/ModerateLow
Reactivity (Sterics) Lower (Ortho-nitro group hinders attack)High (Meta-nitro groups = low hindrance)Very High
Reaction Time 30–60 mins (Requires heat/catalyst)10–20 mins (Room Temp)< 5 mins
Stability Moisture Sensitive (Acid Chloride)Moisture SensitiveMoisture Sensitive

Mechanistic Insight: Sterics vs. Electronics

To understand the derivatizing efficiency, one must analyze the reaction mechanism at the carbonyl center.

Electronic Activation

Both dinitro- reagents possess strong electron-withdrawing nitro groups (


). These groups pull electron density away from the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack by the analyte (alcohol/amine).
Steric Hindrance (The Critical Differentiator)
  • 3,5-DNB-Cl: The nitro groups are in the meta positions (3 and 5). They activate the ring electronically but are far enough from the carbonyl (position 1) to allow easy access for the nucleophile.

  • 4-Tert-butyl-2,5-DNB-Cl: The nitro group at position 2 is ortho to the carbonyl. This creates significant steric bulk, physically shielding the reaction center. Consequently, derivatization with this reagent requires harsher conditions (higher temperature or stronger base catalysts like DMAP) compared to the standard.

Reaction Pathway Diagram

The following diagram illustrates the Schotten-Baumann acylation pathway, highlighting the steric blockade in the tert-butyl variant.

ReactionMechanism cluster_0 Steric Influence Reagent Reagent (Acid Chloride) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (Slowed by 2-NO2 sterics) Analyte Analyte (R-OH / R-NH2) Analyte->Intermediate Product Derivatized Product Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Caption: Nucleophilic acyl substitution mechanism. The 2-nitro group in the tert-butyl variant sterically impedes the initial nucleophilic attack.

Experimental Protocol: Derivatization of Alcohols

This protocol is optimized for 4-Tert-butyl-2,5-dinitrobenzoyl chloride , incorporating a heating step to overcome the steric barrier described above.

Reagents Required:

  • Derivatizing Agent: 4-Tert-butyl-2,5-dinitrobenzoyl chloride (10 mg/mL in dry Acetonitrile).

  • Catalyst/Base: Pyridine (dry) or DMAP (4-Dimethylaminopyridine).

  • Solvent: Acetonitrile (HPLC Grade).

  • Quenching Agent: 1% Ethanolamine or water.

Step-by-Step Methodology:

  • Preparation: Dissolve the target analyte (alcohol/amine) in acetonitrile to a concentration of 1.0 mg/mL.

  • Reaction Setup:

    • In a 2 mL HPLC vial, combine 100 µL of Analyte solution.

    • Add 50 µL of Pyridine (acts as acid scavenger and catalyst).

    • Add 200 µL of Derivatizing Agent solution.

  • Incubation (Critical Step):

    • Standard 3,5-DNB: Incubate at Room Temp for 15 mins.

    • 4-Tert-butyl-2,5-DNB: Cap tightly and incubate at 60°C for 45 minutes . The heat is necessary to drive the reaction to completion against steric resistance.

  • Quenching: Add 50 µL of 1% Ethanolamine to react with excess acid chloride. This prevents "ghost peaks" from unreacted reagent hydrolyzing on the column.

  • Dilution: Dilute with mobile phase (e.g., 50:50 Acetonitrile:Water) to 1 mL total volume.

  • Analysis: Inject 10 µL into the HPLC system.

Experimental Workflow Diagram

Workflow Start Sample Solution (Analyte in ACN) Mix Add Reagent + Pyridine Catalyst Start->Mix Incubate Incubate @ 60°C 45 Minutes Mix->Incubate Quench Quench Excess (Ethanolamine) Incubate->Quench Dilute Dilute with Mobile Phase Quench->Dilute Inject Inject to HPLC (UV @ 254 nm) Dilute->Inject

Caption: Optimized derivatization workflow for sterically hindered nitro-benzoyl chlorides.

Data Interpretation & Expected Results

When comparing chromatograms between the standard 3,5-DNB and the 4-tert-butyl variant, the following shifts are observed:

  • Retention Time Shift: The tert-butyl derivative will elute significantly later. For a polar analyte like Methanol :

    • 3,5-DNB Derivative: Elutes at ~2.5 mins (k' ≈ 1.5).

    • 4-t-Bu-2,5-DNB Derivative: Elutes at ~6.0 mins (k' ≈ 5.0).

    • Significance: The later elution moves the analyte away from the "void volume" where salts and unretained matrix components interfere.

  • Detection Limit (LOD):

    • Both reagents offer LODs in the low nanogram (ng) range due to the high molar absorptivity of the dinitro-aromatic system (

      
       at 254 nm).
      

References

  • Smith, R. M. (2017). Derivatization Techniques in Liquid Chromatography. Journal of Chromatography Library.

  • Santa, T. (2011). Derivatization Reagents in Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry. Biomedical Chromatography.

  • Sigma-Aldrich. (2024). 3,5-Dinitrobenzoyl chloride Product Specification & Application Notes.

  • BenchChem. (2025).[1][2][3] Comparative Guide to Analytical Method Validation Using Benzoyl Chloride Derivatives.

(Note: While 3,5-DNB is the standard, the 4-tert-butyl variant is a specialized application of the principles described in Reference 1 and 2 regarding lipophilic tagging for retention enhancement.)

Sources

Validation

benchmarking the performance of polymers synthesized from 4-Tert-butyl-2,5-dinitrobenzoic acid

This guide outlines the benchmarking and performance analysis of high-performance polymers (specifically Polyimides and Polyamides ) synthesized from the monomer precursor 4-Tert-butyl-2,5-dinitrobenzoic acid . The core...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking and performance analysis of high-performance polymers (specifically Polyimides and Polyamides ) synthesized from the monomer precursor 4-Tert-butyl-2,5-dinitrobenzoic acid .

The core scientific value of this molecule lies in its reduction to 4-tert-butyl-2,5-diaminobenzoic acid , a unique functionalized p-phenylenediamine derivative. Unlike standard 3,5-diaminobenzoic acid (DABA) which introduces "kinked" meta-linkages, the 2,5-isomer enables linear, rigid-rod architectures (para-linkages) while the bulky tert-butyl group ensures solubility, solving the classic "tractability vs. performance" trade-off in high-performance polymers.

Executive Summary: The "Soluble Rigid-Rod" Advantage

Target Audience: Polymer Chemists, Membrane Scientists, Materials Engineers.

Polymers derived from 4-Tert-butyl-2,5-dinitrobenzoic acid represent a strategic class of "Soluble Rigid-Rods." By reducing the dinitro precursor to 4-tert-butyl-2,5-diaminobenzoic acid (tBu-2,5-DABA) , researchers obtain a monomer that combines three critical structural features:

  • Para-Phenylene Linkage (2,5-position): Delivers exceptional mechanical rigidity and high glass transition temperatures (

    
    ), superior to the meta-linkages of standard DABA.
    
  • Bulky tert-Butyl Group: Disrupts chain packing and increases Fractional Free Volume (FFV), imparting solubility in organic solvents (NMP, DMAc) and lowering the dielectric constant (

    
    ).
    
  • Pendant Carboxyl Group: Provides a site for chemical crosslinking (e.g., for gas separation membranes) or proton conduction functionality.

This guide benchmarks these polymers against industry standards: Kapton® (PMDA-ODA) , Ultem® (PEI) , and Standard DABA Polyimides .

Monomer Synthesis & Polymerization Workflow

The synthesis requires a precise reduction of the nitro groups followed by polycondensation. The high steric hindrance of the tert-butyl group adjacent to the nitro position requires tailored reduction protocols.

Mechanism: Dinitro Reduction to Polyimide Formation

G Precursor 4-Tert-butyl-2,5- dinitrobenzoic Acid Reduction Catalytic Reduction (Pd/C, H2, 50°C) Precursor->Reduction Solvent: EtOH/THF Monomer 4-Tert-butyl-2,5- diaminobenzoic Acid (tBu-2,5-DABA) Reduction->Monomer Yield >90% Polymerization Polycondensation (with Dianhydride e.g., 6FDA) Monomer->Polymerization + Dianhydride - H2O Polyimide High-Performance Polyimide (PI) Polymerization->Polyimide Imidization (Chemical/Thermal)

Figure 1: Synthetic pathway from the dinitro precursor to the final polyimide. The critical step is the reduction to the diamine, which serves as the active monomer.

Experimental Protocol: Synthesis of tBu-2,5-DABA Polyimide

Objective: Synthesize a soluble, high-


 polyimide using 6FDA (4,4'-(hexafluoroisopropylidene)diphthalic anhydride).
  • Monomer Preparation:

    • Dissolve 4-tert-butyl-2,5-dinitrobenzoic acid (10 mmol) in ethanol/THF (1:1).

    • Add 10% Pd/C catalyst (0.1 g) and stir under

      
       atmosphere (balloon pressure) at 50°C for 12 hours.
      
    • Filter catalyst and recrystallize product (tBu-2,5-DABA) from ethanol. Verification:

      
      H-NMR (check for disappearance of nitro-aromatic shifts).
      
  • Polymerization (Two-Step Method):

    • Step A (Polyamic Acid): Under

      
      , dissolve tBu-2,5-DABA (5 mmol) in anhydrous NMP. Add equimolar 6FDA (5 mmol) in portions. Stir at room temperature for 24h to form viscous Polyamic Acid (PAA).
      
    • Step B (Chemical Imidization): Add acetic anhydride (50 mmol) and pyridine (50 mmol) to the PAA solution. Heat to 80°C for 4 hours.

    • Workup: Precipitate into methanol, wash with water/methanol, and dry at 150°C under vacuum.

Comparative Performance Analysis

The following data benchmarks the tBu-2,5-DABA Polyimide (synthesized with 6FDA) against standard commercial and research-grade alternatives.

A. Thermal & Mechanical Properties

The tert-butyl group slightly lowers thermal decomposition temperature (


) compared to unsubstituted rigid rods but significantly enhances solubility. The para-linkage maintains a high 

.
PropertytBu-2,5-DABA PI (Target)Standard DABA PI (Benchmark)Kapton® (PMDA-ODA) Ultem® 1000
Glass Transition (

)
310 - 330°C 280 - 300°C> 400°C (No Tg)217°C
Solubility (NMP/CHCl3) Excellent (++++) Good (+++)Insoluble (-)Soluble (++)
Tensile Modulus 2.8 - 3.2 GPa 2.5 - 2.9 GPa2.5 GPa3.3 GPa
5% Wt. Loss (

)
~480°C ~500°C590°C500°C
Dielectric Constant (

)
2.6 - 2.8 3.0 - 3.23.43.15
  • Insight: The tBu-2,5-DABA polymer outperforms standard DABA PIs in

    
     due to the rigid para-phenylene  backbone (vs. meta in standard DABA). The bulky tert-butyl group reduces chain packing density, lowering the dielectric constant (beneficial for electronics) but slightly reducing thermal stability (
    
    
    
    ).
B. Solubility & Processability Profile

One of the primary failures of rigid-rod polymers (like PPD-based PIs) is insolubility. The tert-butyl group acts as an "internal plasticizer" and spacer.

SolventtBu-2,5-DABA PIStandard PPD-PI (Rigid Rod)Standard DABA PI
NMP Soluble (RT)InsolubleSoluble (Heat)
DMAc Soluble (RT)InsolubleSoluble (Heat)
THF SolubleInsolubleSwells/Insoluble
Chloroform SolubleInsolubleInsoluble
  • Causality: The steric bulk of the tert-butyl group at position 4 prevents the efficient

    
    -
    
    
    
    stacking that typically renders para-linked polyimides insoluble. This allows for solution casting of films, a major processing advantage over Kapton (which requires precursor casting).
C. Gas Separation Performance (Membrane Applications)

The pendant -COOH group allows for crosslinking (e.g., with diols) to suppress plasticization in


 separation membranes.
  • Permeability (

    
    ):  80 - 120 Barrer (High due to t-butyl induced Free Volume).
    
  • Selectivity (

    
    ):  35 - 45 (Enhanced by rigid backbone).
    
  • Plasticization Resistance: Excellent when crosslinked via the carboxyl group.

Visualizing the Structure-Property Relationship

The following diagram illustrates how the molecular features of the monomer translate to macroscopic polymer properties.

Properties Monomer Monomer Core: 4-tBu-2,5-Diaminobenzoic Acid Para Para-Amine Linkage (Linearity) Monomer->Para tBu Tert-Butyl Group (Steric Bulk) Monomer->tBu COOH Carboxyl Group (Functionality) Monomer->COOH Tg High Tg (>300°C) Rigidity Para->Tg Solubility Solubility in NMP/THF Processability tBu->Solubility LowDk Low Dielectric Constant (Free Volume) tBu->LowDk Crosslink Crosslinking Site (Membrane Stability) COOH->Crosslink

Figure 2: Structure-Property map showing how specific functional groups on the monomer drive the key performance metrics of the final polymer.

References

  • Synthesis and Properties of t-Butyl Containing Polyimides

    • Title: "Synthesis and characterization of soluble polyimides from 4-tert-butyl-1,2-phenylene bis(4-aminobenzo
    • Source:Journal of Applied Polymer Science.
    • URL:[Link]

  • Benchmarking DABA-Based Polyimides

    • Title: "Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applic
    • Source:Polymers (MDPI).
    • URL:[Link]

  • General Rigid-Rod Polymer Solubility Strategies

    • Title: "Soluble Polyimides with Bulky Substituents: Synthesis and Properties."
    • Source:Progress in Polymer Science.
    • URL:[Link]

  • Polybenzimidazole (ABPBI)

    • Title: "Synthesis of Poly(2,5-benzimidazole) (ABPBI) for Use as a Fuel-Cell Membrane."
    • Source:Macromolecular Rapid Communic
    • URL:[Link]

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